(2-Isobutylpyridin-3-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEINLRZXMTSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Isobutylpyridin-3-yl)methanol: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and potential characterization methods for the novel compound (2-Isobutylpyridin-3-yl)methanol. Due to the limited availability of public domain data on this specific molecule, this document outlines a scientifically grounded, prospective approach to its synthesis and analysis based on established chemical principles for analogous pyridine derivatives.
Proposed Synthesis
A plausible and efficient synthetic pathway to this compound involves a two-step process, beginning with the functionalization of 2-isobutylpyridine, followed by the reduction of the resulting carbonyl compound.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, prospective experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-Isobutylpyridine-3-carboxylic acid
This procedure is based on the principles of directed ortho-lithiation of substituted pyridines.[1][2]
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-isobutylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1 hour, or an excess of crushed dry ice is added in portions. The mixture is then allowed to warm slowly to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched with water. The aqueous layer is acidified to pH 3-4 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol details the reduction of the carboxylic acid to the primary alcohol using a strong reducing agent.[3][4][5]
-
Preparation: A flame-dried, three-necked round-bottom flask is set up as described in Step 1. The flask is charged with lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Addition of Carboxylic Acid: A solution of 2-isobutylpyridine-3-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The filtrate is collected, and the solvent is removed in vacuo. The aqueous layer can be further extracted with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by silica gel column chromatography.
Characterization
The successful synthesis of this compound would be confirmed through various analytical techniques. The following table summarizes the expected characterization data. Note: The values presented are hypothetical and serve as a template for expected results.
| Analysis | Parameter | Expected Result |
| Physical Properties | Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Spectroscopy | ||
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~0.9-1.0 (d, 6H, -CH(CH₃)₂), ~2.0-2.2 (m, 1H, -CH(CH₃)₂), ~2.7-2.8 (d, 2H, -CH₂-), ~4.7-4.8 (s, 2H, -CH₂OH), ~7.1-7.2 (dd, 1H, Py-H5), ~7.6-7.7 (d, 1H, Py-H4), ~8.4-8.5 (d, 1H, Py-H6) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~22.5 (CH₃), ~28.5 (CH), ~45.0 (CH₂), ~60.0 (CH₂OH), ~121.0 (C5), ~135.0 (C3), ~138.0 (C4), ~147.0 (C6), ~160.0 (C2) |
| IR (neat) | Wavenumber (cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1590, 1460 (C=C, C=N stretch, aromatic) |
| Mass Spectrometry | m/z (EI+) | Expected molecular ion peak [M]⁺ and fragmentation pattern consistent with the structure. |
Biological Activity and Signaling Pathways
While pyridine derivatives are known to exhibit a wide range of biological activities, there is currently no published information on the specific biological functions or associated signaling pathways for this compound.[1] Further research and screening would be required to elucidate its potential pharmacological profile.
Should this molecule be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action could be constructed. For example, if it were found to be a kinase inhibitor, a diagram could depict its interaction with the kinase and the subsequent downstream effects on a signaling cascade.
Hypothetical Signaling Pathway Diagram
The following is a hypothetical example of a signaling pathway diagram that could be generated if this compound were found to inhibit a specific kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
Novel Synthesis Routes for (2-Isobutylpyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two novel and efficient synthetic pathways for the preparation of (2-isobutylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The proposed routes leverage modern synthetic methodologies to overcome the challenges associated with the regioselective functionalization of the pyridine core, offering practical and scalable solutions for laboratory and potential industrial applications.
Introduction
Substituted pyridinemethanols are key structural motifs in a wide array of pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound presents a unique synthetic challenge, requiring precise control over the introduction of functional groups at the C2 and C3 positions of the pyridine ring. Traditional synthetic approaches often suffer from low yields, harsh reaction conditions, and a lack of regioselectivity. This guide outlines two distinct, state-of-the-art synthetic strategies starting from the commercially available 2-isobutylpyridine, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate their implementation.
Route A: Synthesis via Regioselective Halogenation and Subsequent Functionalization
This route employs a novel, three-step sequence involving a highly regioselective 3-bromination of the pyridine ring via a Zincke imine intermediate, followed by a halogen-metal exchange and formylation, and concluding with a standard reduction to the target alcohol.
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step A1: Synthesis of 3-Bromo-2-isobutylpyridine
This procedure is adapted from a novel 3-selective halogenation method utilizing a ring-opening, halogenation, and ring-closing sequence.[1][2][3][4][5]
-
To a solution of 2-isobutylpyridine (1.0 eq) in anhydrous ethyl acetate at -78 °C under an inert atmosphere, add triflic anhydride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add dibenzylamine (1.2 eq) followed by 2,4,6-collidine (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1 hour.
-
Add ammonium acetate (5.0 eq) and ethanol, and heat the mixture to 60 °C for 3 hours to facilitate ring-closing.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-isobutylpyridine.
Step A2: Synthesis of 2-Isobutylpyridine-3-carbaldehyde
-
Dissolve 3-bromo-2-isobutylpyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purify the residue by flash chromatography to afford 2-isobutylpyridine-3-carbaldehyde.
Step A3: Synthesis of this compound
-
Dissolve 2-isobutylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully add water to quench the reaction, followed by the addition of 1 M HCl to adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed in vacuo to yield the final product, this compound.
Quantitative Data for Route A
| Step | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| A1 | 2-Isobutylpyridine | 1. Tf₂O, Dibenzylamine2. NBS3. NH₄OAc | 1.01.0, 1.21.15.0 | Ethyl Acetate / Ethanol | -78 to 60 | 5 | 70-80 |
| A2 | 3-Bromo-2-isobutylpyridine | 1. n-BuLi2. DMF | 1.01.11.5 | THF | -78 to RT | 2.5 | 80-90 |
| A3 | 2-Isobutylpyridine-3-carbaldehyde | NaBH₄ | 1.01.5 | Methanol | 0 to RT | 1 | 90-98 |
Route B: Synthesis via Direct C-H Formylation
This innovative, two-step route capitalizes on a recently developed method for the meta-selective C-H formylation of pyridines. This approach offers a significant improvement in step-economy by directly installing the required aldehyde functionality, which is then reduced to the target alcohol.
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step B1: Direct C-H Formylation of 2-Isobutylpyridine
This protocol is based on a one-pot, multi-step strategy for the C3-formylation of pyridines via streptocyanine intermediates.[6]
-
In a sealed tube, combine 2-isobutylpyridine (1.0 eq) and pyrrolidine (3.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and add a 1:1 mixture of acetic acid and water.
-
Heat the resulting mixture at 100 °C for an additional 12 hours to hydrolyze the intermediate.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain 2-isobutylpyridine-3-carbaldehyde.
Step B2: Synthesis of this compound
This step is identical to Step A3 in Route A.
-
Dissolve 2-isobutylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully add water to quench the reaction, followed by the addition of 1 M HCl to adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed in vacuo to yield the final product, this compound.
Quantitative Data for Route B
| Step | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| B1 | 2-Isobutylpyridine | Pyrrolidine, DMF-DMA | 1.03.0, 3.0 | None | 120 then 100 | 36 | 60-70 |
| B2 | 2-Isobutylpyridine-3-carbaldehyde | NaBH₄ | 1.01.5 | Methanol | 0 to RT | 1 | 90-98 |
Summary and Comparison
Both proposed routes offer viable and novel strategies for the synthesis of this compound, starting from a common, commercially available precursor.
-
Route A provides a robust and potentially higher-yielding pathway. The key Zincke imine halogenation step is a powerful method for achieving the challenging 3-functionalization. While it involves three distinct synthetic operations, each step utilizes well-established and reliable transformations.
-
Route B is a more convergent and step-economical approach. The direct C-H formylation is an elegant and modern strategy that avoids the use of halogenated intermediates and organometallic reagents. While the estimated yield for the formylation step may be more moderate, the reduction in step count presents a significant advantage in terms of time and resources.
The choice between these routes may depend on the specific requirements of the researcher, including available reagents, scalability, and desired overall efficiency. Both pathways represent a significant advancement over classical, less selective methods for pyridine functionalization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3-Formylation of Pyridines via Streptocyanine Intermediates [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (2-Isobutylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an isobutyl group, and a primary alcohol, suggests it may serve as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, along with detailed hypothetical experimental protocols for its synthesis, purification, and characterization based on established methods for analogous compounds.
Chemical and Physical Properties
Direct experimental data for the physical properties of this compound are limited in publicly available literature. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.
| Property | Value | Source/Method |
| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | MolWiki[1] |
| CAS Number | 1030829-24-3 | MolWiki[1] |
| Molecular Formula | C₁₀H₁₅NO | MolWiki[1] |
| Molecular Weight | 165.23 g/mol | MolWiki[1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | |
| Boiling Point | Predicted: >200 °C at 760 mmHg | |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in methanol, ethanol, chloroform, and other organic solvents. Sparingly soluble in water. | |
| Density | Not available | |
| Refractive Index | Not available | |
| pKa | Predicted: ~5 (for the pyridine nitrogen) |
Canonical SMILES: CC(C)CC1=C(C=CC=N1)CO[1] InChI: InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3[1] InChIKey: HIEINLRZXMTSEU-UHFFFAOYSA-N[1]
Experimental Protocols
The following protocols are proposed based on general and established methods for the synthesis and analysis of substituted pyridin-3-yl-methanol derivatives.
Synthesis: Reduction of a Pyridine-3-carboxylate Ester
A common and effective method for the synthesis of pyridinyl-methanols is the reduction of the corresponding carboxylic acid ester.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of this compound.
Materials:
-
Ethyl 2-isobutylnicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium sodium tartrate tetrahydrate (Rochelle's salt)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of ethyl 2-isobutylnicotinate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature with an ice bath.
-
A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers form.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization Methods
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the pyridine ring), the methylene protons of the methanol group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton (a broad singlet), and the aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the positions of the substituents.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the isobutyl group, the methylene carbon of the methanol group, and the carbons of the pyridine ring.
The IR spectrum is predicted to exhibit the following characteristic absorption bands:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the isobutyl group.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.
Mass spectrometry will be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected to be observed at m/z 166.2. Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological studies on this compound have been reported, derivatives of (pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2] TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.
The following diagram illustrates a hypothetical mechanism of action where this compound acts as a TRPV3 antagonist, leading to a reduction in downstream inflammatory responses.
Caption: Hypothetical signaling pathway of this compound as a TRPV3 antagonist.
Safety Information
Based on general knowledge of similar chemical structures, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of interest for further investigation, particularly in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physical, chemical, and biological properties.
References
Spectroscopic Profile of (2-Isobutylpyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra, this document leverages computational prediction methods to offer a detailed analytical profile.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and serve as a valuable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 (Pyridine) |
| ~7.65 | d | 1H | H-4 (Pyridine) |
| ~7.20 | dd | 1H | H-5 (Pyridine) |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.70 | d | 2H | -CH₂-CH(CH₃)₂ |
| ~2.10 | m | 1H | -CH(CH₃)₂ |
| ~0.95 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160.0 | C-2 (Pyridine) |
| ~147.5 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~132.0 | C-3 (Pyridine) |
| ~122.5 | C-5 (Pyridine) |
| ~62.0 | -CH₂OH |
| ~45.0 | -CH₂-CH(CH₃)₂ |
| ~29.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium | C=C, C=N stretch (pyridine ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 165 | 40 | [M]⁺ (Molecular Ion) |
| 148 | 20 | [M-OH]⁺ |
| 134 | 100 | [M-CH₂OH]⁺ (Base Peak) |
| 122 | 60 | [M-C₃H₇]⁺ |
| 107 | 30 | [M-C₄H₈]⁺ (McLafferty rearrangement) |
| 93 | 50 | [Pyridine-CH₂]⁺ |
| 78 | 40 | [Pyridine]⁺ |
Experimental Protocols (Computational Prediction Methodologies)
The data presented in this guide are computationally predicted. The following outlines the general methodologies employed for such predictions.
NMR Spectra Prediction
¹H and ¹³C NMR spectra were predicted using a combination of database-driven and increment-based computational models. These models utilize extensive libraries of known chemical shifts and apply empirical rules based on the electronic environment of each nucleus. The chemical structure of this compound was first drawn and converted to a machine-readable format. The prediction algorithm then analyzed the local and long-range electronic effects of the substituents on the pyridine ring and the side chains to estimate the chemical shifts.
IR Spectrum Prediction
The prediction of the IR spectrum was based on a computational model that calculates the vibrational frequencies of the molecule's bonds. The method involves:
-
Geometry Optimization: The 3D structure of the molecule was optimized to its lowest energy conformation using quantum mechanical calculations.
-
Frequency Calculation: The vibrational frequencies and their corresponding intensities were calculated based on the optimized geometry. These frequencies correspond to the stretching and bending modes of the various functional groups.
Mass Spectrum Prediction
The electron ionization (EI) mass spectrum was predicted by analyzing the likely fragmentation pathways of the molecule upon electron impact. The prediction considers the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic alcohols and alkyl-substituted pyridines were applied, including:
-
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.
-
Loss of small neutral molecules: Elimination of water or other stable small molecules.
-
McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl group or a C=C double bond, which can be applicable to the pyridine ring system.
-
Cleavage of the alkyl side chain.
Visualization of Spectroscopic Data Analysis Workflow
The following diagram illustrates the logical workflow for the prediction and analysis of the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Data Prediction and Analysis.
Disclaimer
The spectroscopic data presented in this document are the result of computational predictions and have not been experimentally verified. While these predictions are based on robust theoretical models, they should be used as a guide and for reference purposes only. Experimental verification is recommended for definitive structural confirmation.
Substituted Pyridinylmethanols: A Technical Guide to Their Applications in Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a "privileged structure" in medicinal chemistry.[1][2][3][4] Within this class, substituted pyridinylmethanols and their parent pyridinone structures have emerged as critical pharmacophores for designing novel therapeutic agents across a spectrum of diseases. These compounds serve as versatile building blocks, allowing for the fine-tuning of physicochemical properties such as polarity and lipophilicity to optimize drug-like characteristics.[3][4]
This technical guide provides an in-depth overview of the current research applications of substituted pyridinylmethanols and related pyridine derivatives. It details their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, among others. The guide includes summaries of key quantitative data, detailed experimental protocols from cited literature, and visualizations of relevant biological pathways and experimental workflows to facilitate understanding and further research.
Core Applications in Drug Discovery
Substituted pyridinylmethanols and their chemical relatives have demonstrated significant potential in several key therapeutic areas.
Oncology
The development of novel anticancer agents is a primary focus of modern medicinal chemistry, driven by the need to overcome drug resistance and improve selectivity for cancer cells.[5] Pyridine-containing compounds have been successfully developed to inhibit a variety of targets crucial for cancer cell proliferation and survival, including protein kinases, topoisomerases, and tubulin.[2]
| Compound Class | Target/Assay | Cell Line(s) | Activity Metric | Result | Reference |
| Pyridine-Thiazole Hybrids | NCI-60 Screen | 60 Human Cancer Cell Lines | % Growth Inhibition (at 10 µM) | >50% for all lines | [5] |
| Pyridine-Thiazole Hybrid (Comp. 3) | Cytotoxicity | HL-60 (Leukemia) | IC50 | 0.57 µM | [5] |
| Pyridine-Ureas (Comp. 8b) | VEGFR-2 Inhibition | - | IC50 | 5.0 ± 1.91 µM | [6] |
| Pyridine-Ureas (Comp. 8e) | VEGFR-2 Inhibition | - | IC50 | 3.93 ± 0.73 µM | [6] |
| N-pyridinyl ureidobenzenesulfonates | DHODH Inhibition | - | IC50 | 12–31 nM | [7] |
| Aniline Pyrimidine Derivative (17c) | Mer Kinase Inhibition | - | IC50 | 6.4 ± 1.8 nM | [8] |
| Aniline Pyrimidine Derivative (17c) | c-Met Kinase Inhibition | - | IC50 | 26.1 ± 7.7 nM | [8] |
Many pyridine derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The diagram below illustrates the general mechanism of how a substituted pyridinylmethanol derivative can block a kinase-mediated signaling cascade, preventing downstream events that lead to cell proliferation.
Caption: Inhibition of the p38 MAPK signaling pathway by a substituted pyridinone.[9]
The U.S. National Cancer Institute (NCI) protocol for screening potential anticancer agents is a widely used method to assess broad-spectrum activity.
-
Initial Single-Dose Screening: The compound of interest is added to cultures of 60 different human cancer cell lines at a single, high concentration (typically 10 µM).[5]
-
Incubation: The cells are incubated with the compound for a standard period (e.g., 48 hours).
-
Growth Inhibition Measurement: After incubation, cell viability or growth inhibition is measured using a sulforhodamine B (SRB) assay, which stains total cellular protein. The percentage growth inhibition relative to untreated control cells is calculated.
-
Five-Dose Assay: Compounds that show significant growth inhibition in the initial screen are selected for a more detailed five-dose assay.[5] This allows for the determination of key activity parameters:
-
GI50: The concentration required to inhibit cell growth by 50%.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.
-
LC50: The concentration required to kill 50% of the cells.
-
-
Data Analysis: The results are analyzed to determine the compound's potency and selectivity across different cancer types.
Anti-Infective Research (Antimalarial & Antimicrobial)
The pyridine scaffold is also integral to the development of agents targeting infectious diseases. Its derivatives have shown potent activity against malaria parasites, bacteria, and fungi.
| Compound Class | Organism | Activity Metric | Result | Reference |
| Pyridine Derivative (2g) | Plasmodium falciparum (CQ-resistant) | IC50 | 0.0402 µM | [10] |
| Pyridine Derivative (2g) | Plasmodium berghei (in vivo) | % Parasite Inhibition (at 50 µmol/kg) | 91% | [10] |
| Pyridine Carbonitrile (3b) | Candida albicans | MIC | 25 µg/mL | [11] |
| Pyridine Derivative (5a) | Bacillus cereus | MIC | 50 µg/mL | [11] |
| Pyridine Derivative (6b) | Bacillus cereus | MIC | 50 µg/mL | [11] |
| Oxadiazole Derivative (7a) | Bacillus cereus | MIC | 50 µg/mL | [11] |
CQ: Chloroquine; MIC: Minimum Inhibitory Concentration
In malaria, some pyridine derivatives are thought to act by inhibiting the dihydrofolate reductase (DHFR) enzyme of the parasite.[10] DHFR is essential for the synthesis of nucleic acids, and its inhibition halts parasite replication. Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions within the active site of the DHFR enzyme, blocking its function.[10]
This standard test is used to evaluate the efficacy of antimalarial compounds in a mouse model.[10]
-
Infection: Mice are inoculated with Plasmodium berghei, a species of malaria parasite that infects rodents.
-
Treatment: The test compounds are administered to the mice daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug like chloroquine.
-
Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.
-
Calculation of Inhibition: The percentage of red blood cells infected with parasites (parasitemia) is determined by microscopy. The average suppression of parasitemia is calculated for the treated groups relative to the vehicle control group.
The general workflow for discovering and evaluating new antimicrobial agents involves a series of sequential steps from initial synthesis to toxicity assessment.
Caption: A typical workflow for the discovery and evaluation of novel antimicrobial compounds.[11]
Neurological Disorders
Substituted pyridines are being investigated for neurodegenerative diseases like Alzheimer's disease (AD). A key target in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[12]
| Compound Class | Target | Activity Metric | Result | Reference |
| Pyrrolo[2,3-b]pyridine (41) | GSK-3β | IC50 | 0.22 nM | [12] |
| Pyrrolo[2,3-b]pyridine (46) | GSK-3β | IC50 | 0.26 nM | [12] |
| Pyrrolo[2,3-b]pyridine (54) | GSK-3β | IC50 | 0.24 nM | [12] |
In Alzheimer's disease, GSK-3β contributes to the formation of neurofibrillary tangles (NFTs) by excessively phosphorylating the tau protein. Inhibiting GSK-3β is a promising therapeutic strategy to prevent this pathological process.
Caption: Inhibition of GSK-3β to prevent tau hyperphosphorylation in Alzheimer's disease.[12]
Conclusion
Substituted pyridinylmethanols and related pyridine-based heterocycles represent a highly productive and versatile scaffold in modern drug discovery. Their proven success in targeting a wide array of biological molecules, from kinases in oncology to enzymes in infectious pathogens, underscores their significance.[1][2] The ability to readily modify the core structure allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents.[3][4][9] The data and protocols summarized in this guide highlight the broad potential of these compounds. Future research will likely focus on further optimizing their pharmacokinetic and safety profiles, exploring novel therapeutic targets, and leveraging computational methods to accelerate the design of next-generation pyridinylmethanol-based therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Functions of Pyridine Heterocycles [ouci.dntb.gov.ua]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of (2-Isobutylpyridin-3-yl)methanol Bioactivity: A Technical Guide
Disclaimer: As of November 2025, there is a lack of publicly available data on the specific bioactivity of (2-Isobutylpyridin-3-yl)methanol. This guide, therefore, presents a hypothetical in silico investigation to predict its potential biological activity, providing researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for such an assessment.
This whitepaper outlines a structured, multi-faceted in silico approach to characterize the potential bioactivity of the novel compound, this compound. The methodologies detailed herein are standard computational practices in modern drug discovery, designed to predict potential protein targets, binding affinities, and pharmacokinetic properties, thereby guiding further experimental validation.[1][2][3]
Target Identification and Rationale
Pyridine derivatives are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[4][5][6] For the purpose of this hypothetical study, we will investigate the potential of this compound as an inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6] Therefore, selective TYK2 inhibitors are of significant therapeutic interest.
Data Presentation: Predicted Properties of this compound
The following tables summarize the predicted physicochemical properties, drug-likeness, potential bioactivity scores, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound. These values are hypothetical and would be generated using various computational models as described in the experimental protocols.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Method/Software |
| Molecular Weight | 179.26 g/mol | RDKit |
| LogP | 2.15 | RDKit (MolLogP) |
| Hydrogen Bond Donors | 1 | RDKit |
| Hydrogen Bond Acceptors | 2 | RDKit |
| Rotatable Bonds | 3 | RDKit |
| Lipinski's Rule of Five | Pass (0 violations) | Custom Script |
| Ghose Filter | Pass | Custom Script |
| Veber's Rule | Pass | Custom Script |
| Egan's Rule | Pass | Custom Script |
Table 2: Predicted Bioactivity and Docking Scores against TYK2
| Parameter | Predicted Value | Method/Software |
| Docking Score | -8.5 kcal/mol | AutoDock Vina |
| Glide Score | -7.2 | Schrödinger Glide |
| Predicted pIC50 (from QSAR) | 6.8 | Custom QSAR Model |
| Pharmacophore Fit Score | 0.92 | Phase (Schrödinger) |
Table 3: Predicted ADMET Properties
| Property | Prediction | Confidence | Method/Software |
| Human Intestinal Absorption | High | 95% | SwissADME |
| Blood-Brain Barrier Permeation | No | 88% | SwissADME |
| P-glycoprotein Substrate | No | 75% | SwissADME |
| CYP2D6 Inhibitor | Yes | 82% | SwissADME |
| hERG Blocker | Low Risk | 90% | PreADMET |
| Ames Mutagenicity | Non-mutagen | 85% | PreADMET |
Experimental Protocols
This section provides detailed methodologies for the in silico experiments used to generate the predictive data for this compound.
Ligand and Target Preparation
3.1.1 Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using a chemical sketcher (e.g., MarvinSketch) and saved in SDF format.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. Energy minimization is performed using a force field such as MMFF94 to obtain a low-energy conformer. This can be done using software like Open Babel or Maestro (Schrödinger).
-
Protonation State Determination: The protonation state of the molecule at a physiological pH of 7.4 is determined. This is crucial for accurate docking and simulation studies. Tools like Epik (Schrödinger) or Marvin (ChemAxon) can be used for this purpose.
3.1.2 Target Preparation
-
Protein Structure Retrieval: The 3D crystal structure of human TYK2 (e.g., PDB ID: 4G02) is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB file is prepared using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera). This involves:
-
Removing water molecules that are not involved in ligand binding.
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Filling in missing side chains and loops.
-
Optimizing the hydrogen-bonding network.
-
Performing a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Pharmacophore Modeling
A ligand-based pharmacophore model is generated to identify the key chemical features required for TYK2 inhibition.[7][8]
-
Dataset Collection: A set of known, structurally diverse TYK2 inhibitors with their reported IC50 values are collected from a public database like ChEMBL.[9]
-
Conformational Analysis: For each ligand in the dataset, a set of low-energy conformers is generated.
-
Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified for each active ligand.
-
Hypothesis Generation: A pharmacophore hypothesis is generated by aligning the active ligands and identifying the spatial arrangement of features that is common to most of them.[10][11] Software like Phase (Schrödinger) or LigandScout can be used. The quality of the hypothesis is validated using a set of known inactive molecules (decoys).
-
Screening: The prepared 3D structure of this compound is screened against the generated pharmacophore model to assess its fit.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][13][14]
-
Binding Site Definition: The active site of TYK2 is defined based on the co-crystallized ligand in the PDB structure or through literature information. A grid box is generated around this active site.
-
Docking Simulation: The prepared 3D structure of this compound is docked into the defined active site of TYK2 using a docking program like AutoDock Vina or Glide.[13][15] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.[16]
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[17][18]
-
Data Collection: A dataset of pyridine derivatives with known inhibitory activity against TYK2 is curated from the ChEMBL database.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated.
-
Data Splitting: The dataset is divided into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.[19][20]
-
Model Building: A statistical model is built using machine learning algorithms like multiple linear regression, random forest, or support vector machines to correlate the molecular descriptors with the biological activity.[21]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
-
Activity Prediction: The validated QSAR model is used to predict the bioactivity (e.g., pIC50) of this compound.
ADMET Prediction
In silico ADMET prediction is crucial to identify potential liabilities early in the drug discovery process.[22]
-
Property Calculation: The 2D structure of this compound is submitted to web-based platforms like SwissADME or PreADMET.
-
Model-Based Prediction: These platforms use a variety of pre-built models to predict properties related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., hERG inhibition, Ames mutagenicity).
-
Analysis of Results: The predicted ADMET profile is analyzed to assess the drug-like properties of the compound.
Mandatory Visualizations
Signaling Pathway
References
- 1. cs230.stanford.edu [cs230.stanford.edu]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 8. researchgate.net [researchgate.net]
- 9. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
The Multifaceted Biological Landscape of Pyridinylmethanol Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Pyridinylmethanol derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile structure allows for modifications that can fine-tune their pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth review of the biological effects of pyridinylmethanol derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.
Antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3)
Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain sensation, inflammation, and skin disorders.[1][2]
Mechanism of Action and Signaling Pathway
TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons.[2] Its activation by various stimuli, including heat and chemical agonists, leads to an influx of Ca2+ ions. This influx triggers downstream signaling cascades that contribute to the sensation of pain and the release of pro-inflammatory mediators. Pyridinylmethanol derivatives act by directly blocking the TRPV3 channel, thereby inhibiting this initial influx of calcium and mitigating the subsequent pathological effects.
The signaling pathway initiated by TRPV3 activation and its inhibition by pyridinylmethanol derivatives can be summarized as follows:
Quantitative Activity Data
The antagonist activity of pyridinylmethanol derivatives against TRPV3 is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | hTRPV3 IC50 (µM) | Reference |
| 74a | 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | 0.38 | [2] |
Experimental Protocol: TRPV3 Calcium Influx Assay
This protocol outlines a typical cell-based assay to determine the inhibitory effect of pyridinylmethanol derivatives on TRPV3 channel activation.
Inhibition of Phosphodiesterase-4 (PDE4)
Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade.[3]
Mechanism of Action and Signaling Pathway
PDE4 is a key enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammation. By inhibiting PDE4, pyridinylmethanol derivatives prevent the degradation of cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors and reduces the production of inflammatory cytokines like TNF-α.
The signaling pathway for PDE4 inhibition is depicted below:
Quantitative Activity Data
The inhibitory potency of pyridinylmethanol derivatives against PDE4 is determined by their IC50 values.
| Compound ID | Structure | PDE4 IC50 (nM) | Reference |
| 9 | (S)-1-(3-cyclopentyloxy-4-methoxyphenyl)-1-(pyridin-2-yl)methanol | 1.3 | [3] |
Experimental Protocol: PDE4 Inhibition Assay
This protocol describes a common method for measuring the inhibition of PDE4 activity by pyridinylmethanol derivatives.
Anticancer Activity
Certain pyridinylmethanol derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.
Quantitative Activity Data
The anticancer efficacy is typically expressed as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HepG2 (Liver) | 4.5 | [4] |
| 1 | MCF-7 (Breast) | 6.3 | [4] |
| 2 | HepG2 (Liver) | 7.5 | [4] |
| 2 | MCF-7 (Breast) | 16 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Antimicrobial Activity
Pyridinylmethanol derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.
Quantitative Activity Data
The antimicrobial activity is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| EA-02-009 | S. aureus | 0.5-1 | [5] |
| JC-01-072 | S. aureus | 4-8 | [5] |
| JC-01-074 | S. aureus | 16 | [5] |
| EA-02-011 | S. aureus | 32 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Conclusion
Pyridinylmethanol derivatives represent a promising and versatile chemical scaffold in drug discovery. Their demonstrated efficacy as TRPV3 antagonists, PDE4 inhibitors, anticancer agents, and antimicrobial compounds highlights their potential for the development of novel therapeutics for a wide range of diseases. The structure-activity relationships of these derivatives continue to be an active area of research, with the aim of optimizing their potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds. Further investigation into the precise molecular interactions and downstream effects of pyridinylmethanol derivatives will undoubtedly pave the way for new and improved treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
An In-depth Technical Guide on the Stability and Degradation of (2-Isobutylpyridin-3-yl)methanol
Introduction
(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative. The stability of such a molecule is a critical parameter in the development of any potential pharmaceutical or agrochemical application. Understanding its degradation profile under various stress conditions is essential for formulation development, determining storage conditions, and ensuring safety and efficacy. This document outlines a comprehensive approach to investigating the stability and degradation pathways of this compound.
The structure combines a basic pyridine ring with a primary alcohol functional group and an isobutyl substituent. The pyridine nitrogen offers a site for acid-base reactions and potential N-oxidation, while the primary alcohol is susceptible to oxidation. The overall stability will be influenced by the interplay of these functional groups.
Hypothetical Degradation Pathways
Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[1] The primary routes of degradation for this compound are anticipated to be oxidation and reactions under acidic and photolytic conditions.
-
Oxidative Degradation: The primary alcohol is a likely site for oxidation, which could lead to the corresponding aldehyde and carboxylic acid. The pyridine nitrogen is also susceptible to N-oxidation.
-
Acidic Degradation: While the pyridine ring is generally stable in acid, protonation of the nitrogen may influence the reactivity of the rest of the molecule. Under strong acidic conditions and heat, dehydration or rearrangement reactions could be possible, though less likely for this specific structure.
-
Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic degradation. It has been noted that 3-Pyridinemethanol can undergo aerobic photo-oxidation to form nicotinic acid.[2] A similar pathway could be anticipated for the isobutyl-substituted analogue.
Caption: Hypothetical oxidative degradation pathways.
Caption: Potential photolytic oxidation pathway.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should be conducted to achieve approximately 10-20% degradation of the active substance.[1]
Caption: General workflow for forced degradation studies.
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
The solution is heated in a water bath at 60°C.
-
Samples are withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M NaOH.
-
Samples are diluted to the working concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
The solution is heated in a water bath at 60°C.
-
Samples are withdrawn at timed intervals.
-
Samples are neutralized with an equivalent amount of 0.1 M HCl before analysis.
-
Samples are diluted to the working concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
The solution is kept at room temperature.
-
Samples are taken at specified time points.
-
Samples are diluted to the working concentration for analysis.
-
-
Thermal Degradation:
-
A sample of the solid compound is placed in a controlled temperature oven at 80°C.
-
Samples are withdrawn at various times.
-
The withdrawn solid is dissolved in the solvent to prepare a solution of known concentration for analysis.
-
-
Photolytic Degradation:
-
A solution of the compound is exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample is kept in the dark under the same temperature conditions.
-
Samples are analyzed at the end of the exposure period.
-
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, would be developed and validated.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by UV scan) and mass spectrometry (MS) for identification of degradation products.
Presentation of Hypothetical Data
The results of the forced degradation studies would be tabulated to show the extent of degradation and the formation of impurities over time.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 24 | 95.2 | 4.8 |
| 0.1 M NaOH (60°C) | 24 | 98.7 | 1.3 |
| 3% H₂O₂ (RT) | 8 | 89.4 | 10.6 |
| Thermal (80°C, solid) | 72 | 99.1 | 0.9 |
| Photolytic (ICH Q1B) | - | 92.5 | 7.5 |
Table 2: Impurity Profile under Oxidative Stress (3% H₂O₂)
| Time (hours) | This compound (Peak Area %) | Impurity 1 (RRT 0.85) (%) | Impurity 2 (RRT 1.15) (%) |
| 0 | 100 | 0 | 0 |
| 2 | 97.1 | 1.8 | 1.1 |
| 4 | 94.3 | 3.5 | 2.2 |
| 8 | 89.4 | 6.2 | 4.4 |
(RRT = Relative Retention Time)
Conclusion
This guide provides a comprehensive framework for investigating the stability and degradation of this compound. Based on its chemical structure, the compound is likely to be most susceptible to oxidative and photolytic degradation. The proposed experimental protocols and analytical methods provide a robust starting point for these investigations. The identification and characterization of any degradation products are crucial for ensuring the quality, safety, and efficacy of any product containing this molecule. It is imperative that these hypothetical pathways and protocols are confirmed through rigorous experimental work.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of (2-Isobutylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Isobutylpyridin-3-yl)methanol. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug discovery and development, including reaction monitoring, purity assessment, and quality control. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable configuration in analytical laboratories.
Introduction
This compound is a pyridine derivative with potential applications in the pharmaceutical and agrochemical industries.[1] Accurate and reliable analytical methods are crucial for its characterization, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a suitable analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | [1] |
| Canonical SMILES | CC(C)CC1=C(C=CC=N1)CO | [1] |
Experimental Protocol
This section outlines the detailed experimental procedure for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Reagents: Ammonium acetate (analytical grade).
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The optimized HPLC method parameters are summarized in Table 2.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by external standard calibration. Construct a calibration curve by plotting the peak area of the standard injections versus their corresponding concentrations. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Logical Relationship of Method Parameters
The interplay of key HPLC parameters is crucial for achieving a successful separation. The diagram below shows the logical relationship between these parameters.
Caption: Interrelationship of Key HPLC Method Parameters.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement in a standard analytical laboratory and can be adapted for various applications in research and development. Adherence to the system suitability criteria will ensure the generation of high-quality, reproducible data.
References
Protocol for the Evaluation of (2-Isobutylpyridin-3-yl)methanol in Cell Culture Assays
Application Note: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro biological activity of the novel small molecule, (2-Isobutylpyridin-3-yl)methanol. Due to the absence of specific published data for this compound, the following protocols and data tables are presented as templates to guide the experimental design and data analysis process. These protocols are based on standard methodologies for the evaluation of novel chemical entities in cell culture.
Compound Information
| Property | Value | Source |
| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | [1] |
| Molecular Formula | C10H15NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| CAS Number | 1030829-24-3 | [1] |
Preliminary Handling and Preparation
2.1. Solubility Testing
Prior to initiating biological assays, it is crucial to determine the solubility of this compound in appropriate solvents and cell culture media.[2][3][4] This ensures the compound remains in solution at the desired test concentrations, avoiding precipitation that could lead to inaccurate results.
Protocol for Solubility Assessment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a selection of common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[5]
-
Serially dilute the stock solution in the chosen solvent.
-
Add a small volume of each dilution to the complete cell culture medium to be used in the assays (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum). The final solvent concentration should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[5]
-
Incubate the solutions at 37°C for a period equivalent to the planned assay duration (e.g., 24, 48, or 72 hours).[6]
-
Visually inspect for precipitation or turbidity.
-
For a more quantitative assessment, measure the turbidity using a spectrophotometer at a wavelength of 600 nm or by nephelometry.[3][4]
-
The highest concentration that remains clear is considered the limit of solubility under the tested conditions.
2.2. Stock Solution Preparation and Storage
Based on the solubility test, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Experimental Protocols
3.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11][12][13]
3.2. Cell Proliferation Assay (ATP-Based Assay)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
ATP Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value from the dose-response curve.[13]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Soluble Concentration (mM) | Observations |
| DMSO | e.g., 100 | Clear solution |
| Ethanol | e.g., 50 | Clear solution |
| PBS | e.g., <0.1 | Precipitation observed |
| DMEM + 10% FBS | e.g., 100 µM | Clear solution |
Table 2: IC50 Values of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | MTT | 24 | e.g., 75.2 |
| 48 | e.g., 52.8 | ||
| 72 | e.g., 35.1 | ||
| e.g., A549 | ATP-Based | 24 | e.g., 88.9 |
| 48 | e.g., 63.4 | ||
| 72 | e.g., 41.7 | ||
| e.g., MCF-7 | MTT | 48 | e.g., >100 |
Visualizations
Experimental Workflow Diagram
References
- 1. This compound - Molwiki [molwiki.com]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for (2-Isobutylpyridin-3-yl)methanol
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Pyridine derivatives have emerged as a promising class of compounds with potential therapeutic effects. This document outlines a detailed protocol for evaluating the in vitro anti-inflammatory properties of a specific pyridine derivative, (2-Isobutylpyridin-3-yl)methanol. The proposed assays will be conducted using the well-established lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. This model mimics the inflammatory response by activating key signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory mediators.
Objective
To provide a comprehensive in vitro protocol to assess the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as its impact on the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the nuclear translocation of NF-κB.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Prostaglandin E2 (PGE2) ELISA Kit
-
TNF-α and IL-6 ELISA Kits
-
TRIzol Reagent
-
qRT-PCR primers for iNOS, COX-2, and GAPDH
-
Antibodies for Western Blot: anti-iNOS, anti-COX-2, anti-NF-κB p65, anti-Lamin B1, anti-β-actin
-
DAPI (4',6-diamidino-2-phenylindole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Experimental Protocols
Cell Culture and Viability Assay
Prior to evaluating its anti-inflammatory effects, the cytotoxicity of this compound on RAW 264.7 cells must be determined to ensure that the observed effects are not due to cell death.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
MTT Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.
Measurement of Prostaglandin E2 (PGE2) and Cytokine Production
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure the concentrations of PGE2, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[3][4]
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression
-
Treat RAW 264.7 cells with this compound and/or LPS as described above for 6-8 hours.
-
Isolate total RNA using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green dye and specific primers for iNOS, COX-2, and the housekeeping gene GAPDH.[5]
-
Relative mRNA expression is calculated using the 2^-ΔΔCt method.[5]
Western Blot Analysis for iNOS, COX-2, and NF-κB
-
For iNOS and COX-2 expression, treat cells as described for 24 hours.[6]
-
For NF-κB nuclear translocation, pre-treat cells with the compound for 1 hour, then stimulate with LPS for 30-60 minutes.
-
Lyse the cells to obtain total protein or perform nuclear and cytoplasmic fractionation.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, NF-κB p65, Lamin B1 (nuclear marker), and β-actin (cytosolic marker).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Data Presentation
The quantitative data from the aforementioned experiments can be summarized in the following tables.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 3.9 |
| 50 | 88.5 ± 4.2 |
| 100 | 75.3 ± 6.3 |
Table 2: Inhibition of NO, PGE2, TNF-α, and IL-6 Production
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 3.1 | 50.1 ± 6.7 | 35.8 ± 4.2 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 850.2 ± 55.6 | 2500.7 ± 150.3 | 1800.4 ± 120.9 |
| LPS + Cmpd (10 µM) | 30.1 ± 2.5 | 625.9 ± 40.1 | 1850.3 ± 110.8 | 1350.6 ± 98.7 |
| LPS + Cmpd (25 µM) | 15.7 ± 1.8 | 410.5 ± 35.8 | 1100.1 ± 95.4 | 850.2 ± 75.1 |
| LPS + Cmpd (50 µM) | 8.2 ± 1.1 | 250.3 ± 28.9 | 650.8 ± 50.2 | 420.9 ± 45.3 |
| *p<0.05, **p<0.01, ***p<0.001 vs. LPS alone. Cmpd: this compound. |
Table 3: Effect on iNOS and COX-2 mRNA and Protein Expression
| Treatment | iNOS mRNA (fold change) | COX-2 mRNA (fold change) | iNOS Protein (relative density) | COX-2 Protein (relative density) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.3 ± 2.1 | 14.7 ± 1.9 |
| LPS + Cmpd (25 µM) | 7.8 ± 0.9 | 6.3 ± 0.8 | 9.1 ± 1.2 | 7.5 ± 1.0 |
| LPS + Cmpd (50 µM) | 3.1 ± 0.5 | 2.8 ± 0.4 | 4.2 ± 0.7 | 3.1 ± 0.6 |
| **p<0.01, ***p<0.001 vs. LPS alone. Cmpd: this compound. |
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.
Conclusion
This application note provides a robust and detailed framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By employing a multi-faceted approach that assesses key inflammatory markers and signaling pathways, researchers can obtain a comprehensive understanding of the compound's potential as a novel anti-inflammatory agent. The provided protocols are based on well-established methodologies, ensuring reproducibility and reliability of the results. The successful inhibition of these inflammatory pathways would warrant further investigation of this compound in more advanced preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Application Notes and Protocols for Investigating the Antitumor Properties of Substituted Pyridyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor properties of various substituted pyridyl compounds, detailing their mechanisms of action and providing protocols for their evaluation.
Introduction
Substituted pyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects.[1][2][3][4][5][6] Several pyridine-based molecules have been successfully developed into FDA-approved anticancer drugs, such as Sorafenib, Regorafenib, and Crizotinib, highlighting the therapeutic potential of this scaffold.[7] These compounds exert their anticancer effects through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[3][8] This document summarizes key findings on the antitumor activities of recently investigated substituted pyridyl compounds and provides detailed protocols for their in vitro evaluation.
Summary of Antitumor Activities
A range of substituted pyridyl compounds have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Cytotoxicity of Substituted Pyridyl Compounds in Human Cancer Cell Lines
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [7] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [7] | |
| Pyridone/Pyridine | Compound 1 (Pyridone) | HepG2 (Liver) | 4.5 ± 0.3 | [8] |
| Compound 1 (Pyridone) | MCF-7 (Breast) | > 10 | [8] | |
| Compound 2 (Pyridine) | HepG2 (Liver) | ~10 | [8] | |
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | 45 | [9][10] |
| IP-6 | HCC1937 (Breast) | 47.7 | [9][10] | |
| IP-7 | HCC1937 (Breast) | 79.6 | [9][10] | |
| Pyridine Derivatives | Compound 9a | MCF-7 (Breast) | 20 | |
| 1,2,4-Triazole-Pyridine Hybrids | TP1-TP7 | B16F10 (Melanoma) | 41.12 - 61.11 | [11] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound 12 | MCF-7 (Breast) | 0.5 | [12] |
| Compound 12 | HepG2 (Liver) | 5.27 | [12] | |
| Pyrano[3,2-c]pyridines | 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 | [13] |
| P.P | MCF-7 (Breast) | 100 ± 5.0 | [13] | |
| Fatty Acid Synthase (FASN) Inhibitor | SFA 22637550 | HepG2 (Liver) | 28 | [14] |
Mechanisms of Action
Substituted pyridyl compounds employ diverse mechanisms to achieve their antitumor effects. Key mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at specific phases, preventing cancer cell proliferation.
Apoptosis Induction
Several studies have shown that substituted pyridyl compounds can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Upregulation of Pro-Apoptotic Proteins: Compounds have been shown to increase the expression of p53, a tumor suppressor protein, and Bax, a pro-apoptotic protein.[8]
-
Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mdm-2 has been observed.
-
Caspase Activation: The apoptotic cascade is often initiated through the activation of caspases, such as Caspase-3, -7, and -8.[9]
Cell Cycle Arrest
The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cell death. Certain pyridyl compounds have been found to cause cell cycle arrest, primarily at the G2/M phase.[3][8] This is often mediated by the upregulation of cell cycle inhibitors like p21.[8][10]
Kinase Inhibition
Many substituted pyridyl compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and survival.[3][4]
-
VEGFR-2 Inhibition: Pyridine-ureas have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[7]
-
PIM-1 Kinase Inhibition: A 1,3,4-oxadiazole-pyridine hybrid has demonstrated potent inhibition of PIM-1 kinase, a key regulator of cell proliferation and survival.[12]
-
HPK1 Inhibition: Pyridine-2-carboxamide derivatives have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[15]
-
Multi-targeted Kinase Inhibition: Some compounds exhibit inhibitory activity against multiple kinases, including EGFR, HER2, and CDK2.[4]
Signaling Pathways
The antitumor effects of substituted pyridyl compounds are often mediated through the modulation of specific signaling pathways.
Caption: p53 and JNK signaling pathway activated by substituted pyridyl compounds.
Caption: Apoptosis induction pathway by a specific pyridine derivative (Compound 9a).
Experimental Protocols
The following are detailed protocols for key experiments used to assess the antitumor properties of substituted pyridyl compounds.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 14. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Screening of (2-Isobutylpyridin-3-yl)methanol for Antimicrobial Activity
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The pyridine nucleus is a core component of various natural products and synthetic drugs.[1] The functionalization of the pyridine ring can lead to compounds with enhanced biological efficacy. (2-Isobutylpyridin-3-yl)methanol, a substituted pyridine derivative, presents a scaffold of interest for antimicrobial screening due to the established potential of this chemical class. These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial activity of this compound.
Rationale for Screening
Pyridine derivatives have been shown to exhibit antibacterial and antifungal activities.[3] The mode of action for these compounds can vary, but they often involve the disruption of cellular processes or membrane integrity. The specific structural features of this compound, including the isobutyl group and the hydroxymethyl group on the pyridine ring, may confer unique biological activities. A systematic screening approach is essential to determine its spectrum of activity, potency, and potential for therapeutic development.
Tiered Screening Strategy
A tiered approach is recommended to efficiently screen this compound for antimicrobial properties. This strategy begins with a rapid qualitative assessment, followed by more detailed quantitative evaluations for promising results.
-
Tier 1: Preliminary Qualitative Screening. The agar disk-diffusion method provides a rapid and cost-effective initial assessment of antimicrobial activity against a panel of representative microorganisms.
-
Tier 2: Quantitative Potency Determination. For any observed activity in Tier 1, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] This provides a quantitative measure of the compound's potency.
-
Tier 3: Cytotoxicity Assessment. It is crucial to evaluate the potential toxicity of the compound to mammalian cells to ensure its selective activity against microbes.[5][6] Standard cytotoxicity assays, such as the MTT assay, are used for this purpose.
Experimental Protocols
Protocol 1: Agar Disk-Diffusion Assay
This protocol outlines the preliminary screening of this compound for antimicrobial activity using the Kirby-Bauer disk diffusion method.[7][8]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline.[9] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[9]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[7] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[7] For fungal strains, use SDA plates.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, place positive and negative control disks.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[9]
Protocol 2: Broth Microdilution Assay for MIC and MBC Determination
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.[10][11]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial/fungal inoculum prepared as in Protocol 1 and diluted to the appropriate concentration (typically 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
p-Iodonitrotetrazolium chloride (INT) solution (optional, as a growth indicator)
Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[11]
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum concentration.[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] Growth can be assessed visually or by adding a growth indicator like INT.[13]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on fresh agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or HEK293).
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a positive control (e.g., doxorubicin) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the negative control.
Data Presentation
Table 1: Results of Agar Disk-Diffusion Assay
| Test Microorganism | This compound Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) | Negative Control Zone of Inhibition (mm) |
| Staphylococcus aureus | e.g., 15 | e.g., 25 (Ciprofloxacin) | e.g., 0 |
| Escherichia coli | e.g., 12 | e.g., 22 (Ciprofloxacin) | e.g., 0 |
| Pseudomonas aeruginosa | e.g., 8 | e.g., 20 (Ciprofloxacin) | e.g., 0 |
| Candida albicans | e.g., 18 | e.g., 28 (Fluconazole) | e.g., 0 |
Table 2: MIC and MBC Values of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | e.g., 64 | e.g., 128 |
| Escherichia coli | e.g., 128 | e.g., 256 |
| Candida albicans | e.g., 32 | e.g., 64 |
Table 3: Cytotoxicity of this compound (IC50)
| Cell Line | IC50 (µg/mL) |
| HeLa | e.g., >512 |
| HEK293 | e.g., >512 |
Visualizations
Caption: Overall workflow for antimicrobial screening.
Caption: Workflow for MIC and MBC determination.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [ouci.dntb.gov.ua]
- 3. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Antibacterial activities of the methanol extracts and compounds from Erythrina sigmoidea against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Use of (2-Isobutylpyridin-3-yl)methanol as a building block in materials science
Application Notes: (2-Isobutylpyridin-3-yl)methanol in Materials Science
Note to the Reader: Following a comprehensive search of scientific literature and patent databases, no specific applications, experimental protocols, or quantitative data for the use of this compound as a building block in materials science have been identified. The information presented below is therefore of a general nature, based on the known roles of pyridine and alcohol functionalities in materials chemistry. These notes aim to provide a conceptual framework for potential applications rather than established experimental procedures.
Introduction: Potential Utility of Pyridine-Based Building Blocks
Pyridine derivatives are a versatile class of heterocyclic compounds widely employed in materials science.[1][2][3] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a nucleophile, a base, and a ligand for metal ions. The aromatic nature of the ring allows for π-π stacking interactions and provides thermal stability. The presence of a hydroxymethyl group, as in this compound, introduces a reactive site for polymerization and surface functionalization.
This compound combines these features with an isobutyl group, which can enhance solubility in organic solvents and introduce steric bulk, potentially influencing the morphology and properties of resulting materials.
Potential Applications in Materials Science
While no specific examples exist for this compound, its structure suggests potential utility in the following areas:
-
Polymer Synthesis: The primary alcohol group can be used as a monomer in the synthesis of polyesters, polyurethanes, and polyethers. The pendant pyridine group could then impart specific properties to the polymer backbone, such as metal coordination capabilities, pH-responsiveness, or altered thermal characteristics.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is a well-established coordinating site for metal ions. This molecule could potentially be used as a ligand to construct coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.
-
Surface Modification: The hydroxyl group allows for the grafting of this molecule onto surfaces of materials like silica or metal oxides. This could be used to alter the surface properties, for example, to create a metal-binding surface or to change the hydrophobicity.
-
Functional Organic Materials: Pyridine-containing molecules can be found in materials for organic electronics, such as dye-sensitized solar cells (DSSCs), where they can act as ligands for metal complexes.[4] The specific electronic properties of this compound would need to be investigated to determine its suitability in such applications.
Experimental Protocols: A General Framework
Due to the absence of specific literature, detailed experimental protocols for this compound cannot be provided. However, a general synthetic workflow for incorporating a similar alcohol-containing monomer into a polymer is outlined below. This is a hypothetical procedure and would require significant optimization.
Hypothetical Workflow for Polyester Synthesis
Caption: Hypothetical workflow for polyester synthesis.
Data Presentation
No quantitative data regarding the material properties derived from this compound is currently available in the public domain. Should this molecule be utilized in materials synthesis, key data for characterization would include:
Table 1: Potential Polymer Characterization Data
| Property | Technique | Purpose |
|---|---|---|
| Molecular Weight (Mn, Mw) | GPC/SEC | Determine polymer chain length and distribution |
| Polydispersity Index (PDI) | GPC/SEC | Assess the breadth of molecular weight distribution |
| Glass Transition (Tg) | DSC | Identify the temperature of amorphous transition |
| Melting Temperature (Tm) | DSC | Identify the melting point of crystalline domains |
| Decomposition Temp. (Td) | TGA | Assess thermal stability |
| Chemical Structure | NMR, FTIR | Confirm monomer incorporation and structure |
Potential Signaling Pathways and Logical Relationships
The functional groups of this compound suggest its potential role in creating "smart" materials that respond to external stimuli, such as pH or the presence of metal ions.
Caption: Stimuli-response relationship for a pyridine-functionalized material.
Conclusion
This compound possesses structural features—a reactive alcohol and a coordinating pyridine ring—that make it a theoretically interesting building block for functional materials. However, a lack of published research means that its practical applications in materials science remain unexplored. The notes provided here are intended to serve as a starting point for researchers interested in investigating the potential of this and similar pyridine-containing molecules. Further research is required to synthesize and characterize materials derived from this compound to validate these potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridinylmethanol derivatives are crucial structural motifs in a wide array of pharmaceuticals and bioactive molecules. Their defined three-dimensional arrangement is often key to their biological activity, making their stereoselective synthesis a significant focus in medicinal chemistry and drug development. The pyridine ring can act as a bioisostere for a phenyl group, offering altered metabolic stability, solubility, and receptor-binding properties. Asymmetric synthesis provides the most direct and efficient route to enantiomerically pure pyridinylmethanols, avoiding the need for chiral resolution of racemic mixtures.
This document outlines two primary strategies for the asymmetric synthesis of chiral pyridinylmethanol derivatives: the asymmetric hydrogenation of prochiral pyridyl ketones and the asymmetric addition of organometallic reagents to pyridyl aldehydes. Detailed protocols and comparative data are provided to guide researchers in the selection and implementation of these powerful synthetic methods.
Key Synthetic Strategies
The two principal pathways for the asymmetric synthesis of chiral pyridinylmethanol derivatives are summarized below. Both methods rely on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.
Figure 1. Key synthetic pathways to chiral pyridinylmethanols.
Method 1: Asymmetric Hydrogenation of Pyridyl Ketones
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. The use of iridium or rhodium catalysts bearing chiral phosphine ligands has proven particularly effective for the reduction of pyridyl ketones, affording high yields and exceptional enantioselectivity.
Data Summary
The following tables summarize the results for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to produce both (S)- and (R)-phenyl(pyridin-2-yl)methanol, demonstrating the impact of the choice of chiral ligand and base on the reaction outcome.[1][2]
Table 1: Synthesis of (S)-phenyl(pyridin-2-yl)methanol via Asymmetric Hydrogenation [1]
| Entry | Chiral Ligand | Base | Yield (%) | Purity (%) | ee (%) |
| 1 | I-1 | Sodium Methoxide | 91 | 97 | 85 |
| 2 | I-2 | Lithium tert-butoxide | 93 | 97 | 99 |
| 3 | I-1 | Potassium tert-butoxide | 66 | 96 | 92 |
| 4 | I-1 | Sodium Carbonate | 90 | 98 | 94 |
Table 2: Synthesis of (R)-phenyl(pyridin-2-yl)methanol via Asymmetric Hydrogenation [2]
| Entry | Chiral Ligand | Base | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Purity (%) | ee (%) |
| 1 | I-1 | Sodium Methoxide | 40 | 3.0 | 91 | 96 | 87 |
| 2 | I-1 | Lithium tert-butoxide | 40 | 5.0 | 93 | 98 | 94 |
| 3 | I-1 | Lithium tert-butoxide | 60 | 3.0 | 96 | 98 | 93 |
| 4 | I-1 | Lithium tert-butoxide | 80 | 3.0 | 95 | 98 | 95 |
Note: The specific structures of chiral ligands I-1 and I-2 are detailed in the source patents.
Experimental Protocol: Synthesis of (S)-phenyl(pyridin-2-yl)methanol[1]
This protocol is based on the highly selective procedure yielding 99% ee.
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Chiral Ligand I-2
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Lithium tert-butoxide
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Argon or Nitrogen gas
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (Argon), add the chiral ligand I-2 (17.3 mg, 0.025 mmol) and [Ir(COD)Cl]₂ (8.0 mg, 0.012 mmol) to a reaction flask.
-
Add 1.5 mL of anhydrous methanol.
-
Stir the mixture at 25 °C for 30 minutes to form the active catalyst solution.
-
-
Asymmetric Hydrogenation:
-
To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the pre-formed catalyst solution, lithium tert-butoxide (0.96 g, 12 mmol), and 100 mL of anhydrous methanol.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 3.0 MPa.
-
Heat the reaction mixture to 40 °C and maintain stirring for 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add a suitable amount of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (S)-phenyl(pyridin-2-yl)methanol.
-
-
Analysis:
-
Determine the yield and purity of the product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Method 2: Asymmetric Addition of Organometallic Reagents to Pyridyl Aldehydes
The enantioselective addition of organometallic reagents (e.g., Grignard reagents, organozincs) to the carbonyl group of pyridyl aldehydes is another powerful strategy for synthesizing chiral pyridinylmethanols. This method allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbinol center. The stereoselectivity is typically controlled by a chiral ligand that coordinates to the metal of the organometallic reagent.
General Workflow
Figure 2. General workflow for asymmetric organometallic addition.
Key Considerations for Protocol Development:
-
Choice of Chiral Ligand: The ligand is critical for achieving high enantioselectivity. Common choices include chiral amino alcohols, diamines, and BINOL-derived ligands.
-
Organometallic Reagent: The reactivity of the organometallic reagent (Grignard vs. organozinc) can influence the reaction rate and selectivity. Grignard reagents are generally more reactive.[3]
-
Solvent and Temperature: Anhydrous, aprotic solvents are essential. Low temperatures (e.g., -78 °C to 0 °C) are typically required to maximize enantioselectivity.
-
Stoichiometry: The ratio of aldehyde, ligand, and organometallic reagent must be carefully optimized.
Researchers developing a protocol for a specific target should start with a thorough literature search for analogous reactions and screen various chiral ligands and reaction conditions to optimize for both yield and enantiomeric excess.
Conclusion
The asymmetric synthesis of chiral pyridinylmethanol derivatives is a well-developed field with robust and highly selective methods available to researchers. Asymmetric hydrogenation of pyridyl ketones offers a reliable and scalable route to these compounds with exceptionally high enantioselectivity, as demonstrated in the provided protocols. The asymmetric addition of organometallic reagents to pyridyl aldehydes provides a complementary and versatile approach for accessing a broader range of derivatives. By carefully selecting the appropriate synthetic strategy and optimizing reaction conditions, scientists can efficiently produce enantiomerically pure chiral pyridinylmethanols for application in drug discovery and development.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Isobutylpyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Isobutylpyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.
Category 1: Formylation of 2-Isobutylpyridine
Issue 1.1: Low Yield of 2-Isobutylpyridine-3-carbaldehyde
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fresh and anhydrous. |
| Suboptimal temperature | The Vilsmeier-Haack reaction is temperature-sensitive. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, side reactions may occur. Experiment with a temperature range of 60-80°C to find the optimal condition. |
| Incorrect stoichiometry | The molar ratio of the Vilsmeier reagent (POCl₃/DMF) to 2-isobutylpyridine is critical. A common starting point is a 1.5:1 ratio. An excess of the reagent can lead to side product formation. |
| Poor quality of reagents | Ensure that phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and handled under anhydrous conditions to prevent decomposition of the Vilsmeier reagent. |
Issue 1.2: Formation of Multiple Isomers
| Potential Cause | Recommended Solution |
| Lack of regioselectivity | The isobutyl group at the 2-position should direct formylation to the 3- and 5-positions. To enhance selectivity for the 3-position, consider lowering the reaction temperature to favor the kinetically controlled product. |
| Side reactions | At higher temperatures, other positions on the pyridine ring may be activated. Maintain a controlled reaction temperature and consider using a milder formylating agent if isomer formation persists. |
Category 2: Reduction of 2-Isobutylpyridine-3-carbaldehyde
Issue 2.1: Incomplete Reduction to this compound
| Potential Cause | Recommended Solution |
| Insufficient reducing agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., Sodium Borohydride, NaBH₄) is used. For aldehydes, a slight excess (1.1-1.2 equivalents) is often beneficial. |
| Low reaction temperature | While the reduction of aldehydes with NaBH₄ is typically rapid at room temperature, some starting material may remain. Gentle warming to 40-50°C can help drive the reaction to completion. |
| Deactivation of the reducing agent | NaBH₄ can react with protic solvents. Ensure the reaction is performed in a suitable solvent like methanol or ethanol and that the reagent is added portion-wise to control the initial effervescence. |
Issue 2.2: Over-reduction of the Pyridine Ring
| Potential Cause | Recommended Solution |
| Harsh reducing agent | Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyridine ring. For the reduction of an aldehyde, NaBH₄ is a milder and more selective choice. |
| Prolonged reaction time at elevated temperatures | If heating is required, monitor the reaction closely to avoid prolonged exposure to high temperatures, which could promote side reactions. |
Category 3: Purification
Issue 3.1: Difficulty in Isolating Pure this compound
| Potential Cause | Recommended Solution |
| Presence of starting material and byproducts | If the reaction is incomplete or has produced isomers, purification can be challenging. Optimize the reaction conditions to maximize the yield of the desired product. |
| Co-elution during column chromatography | The polarity of the starting aldehyde and the product alcohol may be similar. Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. |
| Product is an oil | If the final product is an oil and difficult to purify by crystallization, consider conversion to a solid derivative (e.g., a hydrochloride salt) for easier purification and handling. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthesis involves:
-
Formylation: The Vilsmeier-Haack reaction is used to introduce a formyl group at the 3-position of 2-isobutylpyridine, yielding 2-isobutylpyridine-3-carbaldehyde.
-
Reduction: The resulting aldehyde is then selectively reduced to the corresponding alcohol, this compound, using a mild reducing agent like sodium borohydride.
Q2: What are the expected yields for each step?
Yields can vary based on reaction scale and optimization. However, typical yields are:
-
Formylation: 50-70%
-
Reduction: 85-95%
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a convenient method. For the formylation step, you can visualize the disappearance of the 2-isobutylpyridine spot and the appearance of the more polar aldehyde product. For the reduction, the aldehyde spot will be replaced by the more polar alcohol product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions for this synthesis?
-
Vilsmeier-Haack Reaction: This reaction is exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutylpyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-isobutylpyridine (1 equivalent) dropwise to the reaction mixture, keeping the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 70°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain 2-isobutylpyridine-3-carbaldehyde.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve 2-isobutylpyridine-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 15 minutes, controlling the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the aldehyde is no longer detectable.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Outcomes
| Parameter | Formylation Step | Reduction Step |
| Key Reagents | 2-Isobutylpyridine, POCl₃, DMF | 2-Isobutylpyridine-3-carbaldehyde, NaBH₄ |
| Solvent | Dichloromethane (for workup) | Methanol |
| Temperature | 70°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 2 hours |
| Typical Yield | 50-70% | 85-95% |
| Purity (after chromatography) | >95% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the formylation step.
Improving the yield of the (2-Isobutylpyridin-3-yl)methanol synthesis reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the (2-Isobutylpyridin-3-yl)methanol synthesis reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic pathways: Pathway A: Oxidation and Subsequent Reduction and Pathway B: Grignard Reaction .
Pathway A: Oxidation of 2-Isobutyl-3-methylpyridine followed by Reduction
This pathway involves the initial oxidation of the methyl group of 2-isobutyl-3-methylpyridine to form the intermediate aldehyde, 2-isobutylnicotinaldehyde, which is then reduced to the target alcohol.
dot
Caption: Synthetic Route via Oxidation and Reduction.
Issue 1: Low or No Conversion of 2-Isobutyl-3-methylpyridine (Oxidation Step)
| Potential Cause | Troubleshooting Action |
| Inactive Oxidizing Agent | Use a freshly opened or properly stored container of the oxidizing agent (e.g., selenium dioxide, manganese dioxide). The activity of MnO₂ can vary significantly between batches; consider activating it by heating under vacuum before use.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or GC. Some oxidations require elevated temperatures to proceed at a reasonable rate. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the oxidizing agent. For MnO₂ oxidations, chlorinated solvents like dichloromethane (DCM) or chloroform are common.[2] For SeO₂, dioxane or acetic acid can be used. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress. Some heterogeneous oxidations with MnO₂ can be slow and may require overnight stirring.[2] |
| Incorrect Stoichiometry of Oxidant | Increase the molar equivalents of the oxidizing agent. For MnO₂, a large excess (5-10 equivalents) is often necessary for complete conversion.[1] |
Issue 2: Formation of Side Products During Oxidation
| Potential Cause | Troubleshooting Action |
| Over-oxidation to Carboxylic Acid | Use a milder oxidizing agent or reduce the reaction temperature and time. If using SeO₂, employing acetic acid as a solvent can sometimes help to stop the reaction at the aldehyde stage by forming an acetate intermediate.[3] |
| Oxidation of the Isobutyl Group | This is less likely but possible with harsh oxidants. Use a selective oxidant known for methyl group oxidation, such as selenium dioxide. |
| Formation of Pyridine N-oxide | If using strong oxidants like hydrogen peroxide, N-oxidation can occur.[4] Consider protecting the pyridine nitrogen or using a different oxidant. |
| Dimerization or Polymerization | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated side reactions. |
Issue 3: Low Yield in the Reduction of 2-Isobutylnicotinaldehyde
| Potential Cause | Troubleshooting Action |
| Decomposition of the Reducing Agent | Sodium borohydride (NaBH₄) can decompose in acidic conditions or in the presence of water. Use an anhydrous alcoholic solvent (e.g., methanol, ethanol) and add the NaBH₄ portion-wise to control the initial exothermic reaction.[5] |
| Incomplete Reaction | Increase the molar equivalents of NaBH₄ (typically 1.5-2 equivalents). Monitor the reaction by TLC until the aldehyde spot disappears. |
| Loss of Product During Work-up | The product, being an alcohol, may have some solubility in water. Ensure thorough extraction from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Formation of Borate Esters | During the work-up, ensure the pH is adjusted to be basic (e.g., with NaOH solution) to hydrolyze any borate esters formed between the product and the boron byproducts, which facilitates the extraction of the free alcohol.[2] |
Pathway B: Grignard Reaction of a 3-Halo-2-isobutylpyridine with Formaldehyde
This pathway involves the formation of a Grignard reagent from a suitable 3-halo-2-isobutylpyridine (e.g., 3-bromo-2-isobutylpyridine) and its subsequent reaction with a formaldehyde source.
dot
Caption: Synthetic Route via Grignard Reaction.
Issue 1: Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Action |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium by gentle heating under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Presence of Moisture or Oxygen | Grignard reactions are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[6] |
| Inappropriate Solvent | While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often more effective for forming Grignard reagents from less reactive aryl halides, including some halopyridines.[7] |
| Difficulty with Pyridine Substrates | The pyridine nitrogen can interfere with the Grignard formation. The use of THF as a solvent can be beneficial. In some cases, a halogen-metal exchange using a reagent like isopropylmagnesium chloride may be a more reliable method to generate the pyridylmagnesium species. |
Issue 2: Low Yield of the Target Alcohol in the Grignard Reaction
| Potential Cause | Troubleshooting Action |
| Side Reactions of the Grignard Reagent | The Grignard reagent can react with the starting 3-halo-2-isobutylpyridine. Add the halide to the magnesium suspension slowly to maintain a low concentration of the starting material. |
| Impure Formaldehyde Source | Aqueous formaldehyde (formalin) cannot be used as it will quench the Grignard reagent. Use paraformaldehyde, which is thermally depolymerized to gaseous formaldehyde and bubbled into the Grignard solution, or use trioxane. Ensure the paraformaldehyde is dry. |
| Formation of Byproducts | Wurtz-type coupling of the Grignard reagent can occur. This can be minimized by slow addition of the halide during Grignard formation and maintaining a moderate reaction temperature. |
| Loss of Product During Work-up | The work-up for Grignard reactions typically involves quenching with a saturated aqueous solution of ammonium chloride. Ensure the pH is carefully adjusted to avoid emulsification and to ensure the product is in the organic layer. As with Pathway A, perform multiple extractions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic pathway is generally preferred for the synthesis of this compound?
A1: The choice of pathway depends on the availability of the starting materials. If 2-isobutyl-3-methylpyridine is readily available, the oxidation/reduction pathway is often more straightforward. The Grignard pathway can be effective but is more technically challenging due to the sensitivity of Grignard reagents and potential difficulties in their formation from halopyridines.
Q2: What are the key safety precautions to take during these syntheses?
A2: For Pathway A, selenium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment. The reduction step with NaBH₄ can generate hydrogen gas, so it should be performed in a well-ventilated area away from ignition sources. For Pathway B, Grignard reagents are highly reactive and pyrophoric. The reaction must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents. The work-up of Grignard reactions can be exothermic and should be done with care, typically by cooling the reaction mixture in an ice bath before quenching.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the oxidation and reduction steps. Staining with potassium permanganate can be useful for visualizing the alcohol product. Gas chromatography (GC) can also be used for more quantitative monitoring. For the Grignard reaction, the disappearance of the starting halide can be monitored by GC or TLC.
Q4: What are the common methods for purifying the final product?
A4: The crude this compound can typically be purified by column chromatography on silica gel, using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) as the eluent. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.
Q5: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction step in Pathway A?
A5: While LiAlH₄ is a powerful reducing agent that would readily reduce the aldehyde, NaBH₄ is generally preferred for this transformation. NaBH₄ is a milder, more selective, and safer reagent to handle. It effectively reduces aldehydes without affecting other potentially sensitive functional groups.[8]
Experimental Protocols
Pathway A: Oxidation of 2-Isobutyl-3-methylpyridine and Subsequent Reduction
Step 1: Oxidation with Manganese Dioxide
-
To a solution of 2-isobutyl-3-methylpyridine (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (10 equivalents).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction may take 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide solids. Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude 2-isobutylnicotinaldehyde. This crude product can often be used in the next step without further purification.
Step 2: Reduction with Sodium Borohydride
-
Dissolve the crude 2-isobutylnicotinaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Pathway B: Grignard Reaction of 3-Bromo-2-isobutylpyridine with Formaldehyde
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3-bromo-2-isobutylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and the disappearance of the iodine color), add the remaining solution of the halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Formaldehyde
-
In a separate flame-dried flask, place dry paraformaldehyde (2-3 equivalents).
-
Heat the paraformaldehyde gently under a stream of nitrogen to depolymerize it to gaseous formaldehyde.
-
Pass the gaseous formaldehyde through a tube into the cooled Grignard solution with vigorous stirring.
-
Continue the addition of formaldehyde until the Grignard reagent is consumed (can be monitored by quenching an aliquot and analyzing by TLC/GC).
-
After the reaction is complete, cool the mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Troubleshooting workflow for low yield.
References
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. Manganese Dioxide [commonorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Manganese(IV) oxide [organic-chemistry.org]
Technical Support Center: (2-Isobutylpyridin-3-yl)methanol HPLC Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Isobutylpyridin-3-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peak Shape Issues
Question: Why is my peak for this compound tailing?
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns.[1][2] This is a frequent cause of peak tailing for basic compounds.[1]
-
Solution 1a: Use a base-deactivated or end-capped column (e.g., C18 with TMS end-capping) to minimize exposed silanol groups.[2]
-
Solution 1b: Lower the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid). This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Solution 1c: Add a basic modifier like triethylamine (TEA) to the mobile phase to compete with the analyte for active silanol sites.[1]
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution 2: Reduce the concentration of the sample or decrease the injection volume.[3]
-
-
Cause 3: Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution 3: Use a guard column to protect the analytical column from strongly retained impurities.[4] Regularly flush the column with a strong solvent.
-
Question: My peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur under certain conditions.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[5]
-
Solution 1: Dissolve the sample in the mobile phase or a solvent with a weaker or similar elution strength.[5]
-
-
Cause 2: Column Overload: Severe sample overload can also manifest as fronting peaks.[3]
-
Solution 2: Decrease the amount of sample injected onto the column.[3]
-
Question: Why am I seeing split peaks?
Answer: Split peaks can indicate a problem with the sample introduction or the column itself.
-
Cause 1: Clogged Inlet Frit or Column Void: Particulates from the sample or mobile phase can clog the column inlet frit, or a void can form at the head of the column.[2]
-
Solution 1: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column. If a void has formed, the column may need to be replaced.
-
-
Cause 2: Injector Issue: A problem with the injector, such as a bad rotor seal, can cause the sample to be introduced onto the column in two separate bands.[6]
-
Solution 2: Perform routine maintenance on the injector, including replacing the rotor seal as needed.
-
-
Cause 3: Sample Solvent Effect: Injecting the sample in a strong, non-miscible solvent can lead to peak distortion, including splitting.
-
Solution 3: Ensure the sample solvent is compatible with and miscible with the mobile phase.
-
Retention Time & Resolution Issues
Question: My retention time is shifting from run to run. What's wrong?
Answer: Retention time instability can compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis, especially for gradient methods or when using mobile phase additives.[5]
-
Solution 1: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change due to evaporation of the more volatile solvent or inconsistent mixing.[7]
-
Solution 2: Keep mobile phase reservoirs capped. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Manually pre-mixing the mobile phase can also ensure consistency.
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention time. Inconsistent laboratory temperatures can lead to drift.[8]
-
Solution 3: Use a column oven to maintain a constant and controlled temperature.[8]
-
-
Cause 4: Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, which directly affects retention times.[7]
-
Solution 4: Check for leaks and listen for unusual pump noises. Perform routine pump maintenance.
-
System Pressure & Baseline Issues
Question: The system backpressure is too high. How can I fix this?
Answer: High backpressure can damage the pump and column.
-
Cause 1: Blockage in the System: The most common cause is a blockage, often from particulate matter.[2]
-
Solution 1: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops, the column or its inlet frit is likely blocked. If the pressure remains high, the blockage is upstream in the tubing, injector, or guard column.[2] Use in-line filters and guard columns, and always filter your samples and mobile phases.[7]
-
-
Cause 2: High Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.[2]
-
Solution 2: Increasing the column temperature will reduce the viscosity of the mobile phase and lower the pressure.
-
Question: I'm seeing a noisy or drifting baseline. What are the potential causes?
Answer: An unstable baseline can interfere with the detection and quantification of your analyte.
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[2]
-
Solution 1: Properly degas the mobile phase using an in-line degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline, especially during gradient elution.
-
Solution 2: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh aqueous mobile phases daily to prevent microbial growth.
-
-
Cause 3: Detector Lamp Failing: An aging detector lamp can cause increased noise and decreased sensitivity.
-
Solution 3: Check the lamp's energy output and replace it if it is low.
-
HPLC Method Parameters
This table provides a typical starting point for method development for this compound. Parameters may need to be optimized for your specific application.
| Parameter | Recommended Setting | Rationale |
| Column | Base-Deactivated C18, 150 x 4.6 mm, 5 µm | Reversed-phase is suitable for this compound. Base deactivation minimizes peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensures the analyte is in a single ionic form. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15 minutes | A gradient is often necessary to elute polar compounds with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility.[8] |
| Injection Volume | 5-10 µL | A smaller volume helps prevent column overload. |
| Detector | UV-Vis Detector | Set at the λmax of the compound (e.g., ~265 nm for pyridine ring). |
| Sample Diluent | Mobile Phase (at initial conditions) | Ensures compatibility and good peak shape.[9] |
Experimental Protocol
This protocol outlines the steps for analyzing this compound using HPLC.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Filter both mobile phases through a 0.45 µm filter to remove particulates.
-
Degas both mobile phases for 15 minutes using an appropriate method (e.g., sonication or in-line degasser).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to prepare working standards and samples within the desired concentration range.
-
Filter all samples through a 0.45 µm syringe filter before placing them in autosampler vials.
-
-
System Setup and Equilibration:
-
Install a suitable column (e.g., Base-Deactivated C18, 150 x 4.6 mm, 5 µm).
-
Place the prepared mobile phases in the solvent reservoirs.
-
Purge the pump to remove any air bubbles from the solvent lines.
-
Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
Analytical Run:
-
Set up the sequence in the chromatography data system (CDS).
-
Include blank injections (using the sample diluent) at the beginning of the sequence to ensure the system is clean.
-
Inject the standards and samples.
-
At the end of the sequence, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, then store it in an appropriate solvent (e.g., 80:20 Acetonitrile:Water).
-
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
HPLC System Components
Caption: Logical workflow of an HPLC system's components.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. tajhizshimi.com [tajhizshimi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hawachhplccolumn.com [hawachhplccolumn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Frequently Asked Questions: HPLC and UHPLC [restek.com]
How to resolve poor solubility of (2-Isobutylpyridin-3-yl)methanol in aqueous media
Welcome to the technical support center for resolving solubility challenges with (2-Isobutylpyridin-3-yl)methanol and similar pyridine-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
The structure of this compound contains both a hydrophilic (polar) portion, the pyridinyl-methanol group, and a lipophilic (non-polar) portion, the isobutyl group. The presence of the isobutyl group increases the molecule's lipophilicity, which can lead to low solubility in aqueous media. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. With lipophilic compounds, this balance is often unfavorable in water.
Q2: What is the most straightforward initial step to try and improve its solubility?
The first and most common approach for a compound containing a basic nitrogen atom, like the pyridine ring in this compound, is pH adjustment.[1][2][] By lowering the pH of the aqueous medium with an acid, the pyridine nitrogen can be protonated, forming a positively charged pyridinium ion. This ionized form is significantly more polar and, therefore, generally more soluble in water.[][4]
Q3: What should I do if pH adjustment alone is not effective enough or not feasible for my experiment?
If pH modification is insufficient or if a neutral pH is required, the next strategy to explore is the use of co-solvents.[5][6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity makes the solvent more favorable for dissolving non-polar or poorly soluble compounds.[8][9]
Q4: Which co-solvents are recommended for initial screening?
Commonly used and generally well-tolerated co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), and polyethylene glycols (especially PEG 400).[5][7][9] Dimethyl sulfoxide (DMSO) is also a powerful solvent, though its use may be more appropriate for in-vitro experiments than for final formulations.[]
Q5: What are more advanced strategies if both pH adjustment and co-solvents fail?
For particularly challenging compounds, more advanced techniques such as complexation and micellar solubilization can be employed.[1][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble drug within their cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus increasing the overall solubility of the drug.[11][12]
-
Micellar Solubilization with Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[13][14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubility Enhancement via pH Modification
This is the primary method for ionizable compounds like this compound. The goal is to determine the pH at which the compound's solubility is maximized.
Data Presentation: Hypothetical pH-Solubility Profile
The following table illustrates the expected impact of pH on the solubility of a weakly basic compound.
| Buffer pH | Solubility of this compound (mg/mL) - Illustrative Data |
| 8.0 | 0.1 |
| 7.4 | 0.2 |
| 6.5 | 1.5 |
| 5.0 | 12.0 |
| 4.0 | 25.0 |
| 2.0 | > 50.0 |
Experimental Protocol: Determining a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at various pH values ranging from 2.0 to 8.0.
-
Prepare Supersaturated Solutions: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 13,000 rpm for 15 minutes) to pellet the undissolved solid.[15]
-
Sample and Dilute: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot Data: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.
Visualization: Effect of pH on Pyridine Solubility
Caption: Diagram of pH effect on pyridine ionization and solubility.
Guide 2: Solubility Enhancement via Co-solvents
This method is employed when pH adjustment is not sufficient or desirable.
Data Presentation: Hypothetical Co-solvent Solubility Data
This table shows how different co-solvents can improve the solubility of a poorly soluble compound in a neutral buffer (e.g., pH 7.4).
| Co-solvent System (% v/v in pH 7.4 Buffer) | Solubility of this compound (mg/mL) - Illustrative Data |
| 0% (Buffer only) | 0.2 |
| 10% Ethanol | 1.1 |
| 20% Ethanol | 3.5 |
| 20% Propylene Glycol | 4.2 |
| 20% PEG 400 | 6.8 |
| 10% DMSO | 8.5 |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Mixtures: Prepare various mixtures of a co-solvent with a fixed pH aqueous buffer (e.g., 10%, 20%, 40% v/v of Ethanol in pH 7.4 buffer).
-
Equilibrate Compound: Follow steps 2 through 6 from the "Determining a pH-Solubility Profile" protocol, using the co-solvent mixtures instead of different pH buffers.
-
Analyze and Plot: Plot the measured solubility against the percentage of co-solvent to determine the most effective system. Note: Ensure your analytical method (e.g., HPLC mobile phase) is compatible with the co-solvent concentrations in your final diluted samples.
Visualization: Solubilization Strategy Workflow
Caption: Decision workflow for selecting a solubilization method.
Guide 3: Solubility Enhancement via Cyclodextrin Complexation
This is an advanced technique for significant solubility enhancement. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.
Data Presentation: Hypothetical Cyclodextrin Solubility Data
| Cyclodextrin System (in pH 7.4 Buffer) | Solubility of this compound (mg/mL) - Illustrative Data |
| 0% HP-β-CD | 0.2 |
| 2% w/v HP-β-CD | 2.5 |
| 5% w/v HP-β-CD | 7.0 |
| 10% w/v HP-β-CD | 15.8 |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0% to 15% w/v) in a selected buffer (e.g., pH 7.4).
-
Equilibrate Compound: Add an excess of this compound to each cyclodextrin solution and follow the equilibration and separation steps (3 and 4) from the pH-solubility protocol.
-
Quantify: Analyze the supernatant for the compound's concentration using a suitable method like HPLC.
-
Plot and Analyze: Plot the total concentration of the compound against the concentration of HP-β-CD. A linear relationship (Type A diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to determine the stability constant of the complex.
Visualization: Cyclodextrin Inclusion Complex Mechanism
Caption: Formation of a water-soluble cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 4. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. jocpr.com [jocpr.com]
- 14. Micellar solubilization of drugs. [sites.ualberta.ca]
- 15. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (2-Isobutylpyridin-3-yl)methanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Isobutylpyridin-3-yl)methanol in solution. The information provided aims to help prevent its degradation and ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Question 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
Answer: A decrease in concentration is likely due to chemical degradation. The primary degradation pathway for this compound, a primary alcohol, is oxidation. This can occur in two steps: first to the corresponding aldehyde, (2-isobutylnicotinaldehyde), and then further oxidation to the carboxylic acid, (2-isobutylnicotinic acid).[1] Several factors can promote this degradation:
-
Presence of Oxidizing Agents: Even atmospheric oxygen can contribute to slow oxidation over time. Contamination with stronger oxidizing agents will accelerate this process significantly.
-
Exposure to Light (Photodegradation): UV or even ambient light can provide the energy to initiate and promote oxidation reactions.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.
-
Inappropriate pH: Both highly acidic and highly basic conditions can catalyze the degradation of the molecule.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[3]
Question 2: My solution of this compound has turned a yellowish color. What does this indicate?
Answer: A color change, such as the appearance of a yellow tint, is often an indicator of the formation of degradation products.[4] The formation of the aldehyde or carboxylic acid derivatives, or other subsequent reaction products, can lead to colored impurities. It is recommended to analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Question 3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
Answer: To confirm degradation and identify the products, you should perform a stability-indicating analytical method, most commonly reverse-phase HPLC with UV detection.[2][5] This method should be able to separate the parent compound, this compound, from its potential degradation products.
A typical workflow would be:
-
Develop an HPLC method that shows a sharp, well-resolved peak for pure this compound.
-
Analyze your suspect solution using this method. The appearance of new peaks, especially those with different retention times, indicates the presence of other compounds, likely degradation products.
-
To identify these products, you can compare their retention times to known standards of the potential aldehyde and carboxylic acid derivatives. For unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for structural elucidation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a solution of this compound?
A1: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.[6]
-
Light: Protected from light by using amber vials or by storing in the dark.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: In a tightly sealed, clean, and dry container.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is generally soluble in common organic solvents such as methanol, ethanol, and acetonitrile. For aqueous solutions, it is crucial to use purified water (e.g., deionized or distilled) to avoid contaminants that could promote degradation. The pH of aqueous solutions should be controlled, ideally kept close to neutral, unless experimental conditions require otherwise.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with:
-
Strong Oxidizing Agents: Such as potassium permanganate, chromic acid, and hydrogen peroxide, which will rapidly oxidize the alcohol.
-
Strong Acids and Acid Chlorides: These can react with the alcohol group.
Quantitative Data Summary
The following tables summarize illustrative data on the stability of this compound under various stress conditions. Disclaimer: These values are for illustrative purposes and are based on general principles of alcohol degradation. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Effect of Temperature on Stability of this compound in Solution (at pH 7, protected from light)
| Temperature (°C) | Purity after 7 days (%) | Major Degradation Product |
| 4 | >99 | Not Detected |
| 25 | 98 | 2-isobutylnicotinaldehyde |
| 40 | 95 | 2-isobutylnicotinaldehyde |
| 60 | 88 | 2-isobutylnicotinaldehyde, 2-isobutylnicotinic acid |
Table 2: Effect of pH on Stability of this compound in Aqueous Solution (at 25°C, protected from light)
| pH | Purity after 24 hours (%) |
| 2.0 | 97 |
| 5.0 | >99 |
| 7.0 | >99 |
| 9.0 | 98 |
| 12.0 | 94 |
Table 3: Effect of Light Exposure on Stability of this compound in Solution (at 25°C, pH 7)
| Light Condition | Purity after 24 hours (%) |
| Stored in Dark | >99 |
| Ambient Lab Light | 98 |
| Direct UV Light (254 nm) | 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples and a non-degraded control by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase:
- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile - Gradient:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-17 min: 90% B
- 17-18 min: 90% to 10% B
- 18-20 min: 10% B - Flow Rate: 1.0 mL/min - Detection: UV at 265 nm - Injection Volume: 10 µL
Visualizations
References
- 1. helixchrom.com [helixchrom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Selective photocatalytic oxidation of 3-pyridinemethanol on platinized acid/base modified TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Side-reaction products in the synthesis of substituted pyridinylmethanols
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of substituted pyridinylmethanols, with a focus on methods involving pyridine N-oxide intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield or no reaction during N-oxidation of the starting pyridine.
-
Question: I am trying to synthesize the pyridine N-oxide of my substituted pyridine, but I am getting a low yield or recovering my starting material. What could be the problem?
-
Answer:
-
Incomplete Reaction: Ensure that the oxidizing agent (e.g., peracetic acid, hydrogen peroxide) is fresh and has the correct concentration. The reaction progress can often be monitored by TLC. For reactions with hydrogen peroxide in acetic acid, ensure the temperature is maintained appropriately (e.g., 70-80°C), as lower temperatures can lead to slow or incomplete reactions.[1]
-
Decomposition: Pyridine N-oxides can be sensitive to high temperatures. During workup, especially vacuum distillation, the temperature should be kept as low as possible to avoid decomposition. For instance, when distilling pyridine-N-oxide, the oil bath temperature should not exceed 130°C.
-
Aqueous Workup Losses: Low molecular weight pyridine N-oxides are often polar and can have high water solubility. This can lead to significant loss of product during aqueous workup phases. Careful extraction with an appropriate solvent is crucial.
-
Issue 2: Formation of multiple products during the rearrangement of a 2-picoline N-oxide with acetic anhydride (Boekelheide Reaction).
-
Question: I'm reacting my 2-picoline N-oxide with acetic anhydride to form the 2-(acetoxymethyl)pyridine intermediate, but my NMR shows a mixture of products. What are these side-products?
-
Answer: A common side-reaction in the Boekelheide reaction is the formation of 3-acetoxy-2-picoline in addition to the desired 2-(acetoxymethyl)pyridine.[2] This occurs due to a competing reaction pathway. To favor the desired product, it is important to carefully control the reaction conditions, such as temperature and the stoichiometry of the reagents. Using trifluoroacetic anhydride instead of acetic anhydride can sometimes allow for milder reaction conditions (room temperature) and may improve selectivity.[3]
-
Question: Besides the 3-acetoxy isomer, are there other possible byproducts?
-
Answer: If the reaction is not performed under anhydrous conditions, hydrolysis of acetic anhydride can occur.[4] Additionally, if the starting 2-picoline N-oxide is not pure, impurities will be carried through the reaction. In some cases, small amounts of 2-pyridylmethyl chloride may form if chloride sources are present.[5]
Issue 3: Incomplete hydrolysis of the 2-(acetoxymethyl)pyridine intermediate.
-
Question: I have isolated the 2-(acetoxymethyl)pyridine intermediate, but I am having trouble hydrolyzing it to the final 2-pyridinemethanol. My final product is contaminated with the starting ester.
-
Answer:
-
Insufficient Hydrolysis Time or Reagent: Ensure that the hydrolysis is carried out for a sufficient amount of time and with an adequate amount of base (e.g., sodium hydroxide, potassium carbonate).[1][6] The reaction can be monitored by TLC to confirm the disappearance of the starting ester.
-
Mild Conditions: For sensitive substrates, a mild hydrolysis using potassium carbonate in methanol can be effective and often proceeds to completion within a few hours at room temperature.[6]
-
Workup pH: During the workup, ensure the aqueous layer is sufficiently basic to prevent the pyridinylmethanol from being protonated and partitioning into the aqueous layer.[6]
-
Issue 4: Formation of chlorinated byproducts.
-
Question: My final product contains chlorinated impurities. Where are these coming from?
-
Answer: If you are using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate the pyridine N-oxide, the primary product will be a chloromethylpyridine (e.g., 2-(chloromethyl)pyridine).[5][7] Incomplete reaction or side-reactions can lead to chlorinated impurities in your final product after hydrolysis. Direct chlorination of picolines can also lead to mixtures of mono-, di-, and trichlorinated products.[8] If you are not intentionally using chlorinating agents, the source of chlorine could be from contaminated solvents or reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridinemethanol from 2-Picoline
This three-step protocol involves the N-oxidation of 2-picoline, followed by a Boekelheide rearrangement to 2-(acetoxymethyl)pyridine, and subsequent hydrolysis.
Step 1: Synthesis of 2-Picoline N-oxide
-
In a reaction vessel, combine 2-picoline and glacial acetic acid. The molar ratio of 2-picoline to acetic acid should be approximately 1:3.5.[9]
-
Heat the mixture to 65-70°C with stirring.
-
Slowly add 30% hydrogen peroxide to the reaction mixture. The molar ratio of 2-picoline to hydrogen peroxide should be around 1:3.[9]
-
Maintain the reaction temperature at 65-70°C for 15-16 hours.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic acid and water can be removed under reduced pressure to yield the crude 2-picoline N-oxide, which can be used in the next step or purified by vacuum distillation.
Step 2: Synthesis of 2-(Acetoxymethyl)pyridine (Boekelheide Rearrangement)
-
Add the crude 2-picoline N-oxide to acetic anhydride. A molar ratio of approximately 1:2.5 to 1:3 (N-oxide to acetic anhydride) is recommended.[9]
-
Heat the mixture to reflux (around 90-95°C) and maintain for 4-5 hours.[9]
-
After cooling, carefully remove the excess acetic anhydride and acetic acid formed during the reaction by vacuum distillation.
-
The residue can be neutralized with a base (e.g., potassium carbonate) and extracted with a suitable organic solvent like dichloromethane to isolate the crude 2-(acetoxymethyl)pyridine.[1]
Step 3: Hydrolysis to 2-Pyridinemethanol
-
Dissolve the crude 2-(acetoxymethyl)pyridine in a 20% aqueous solution of sodium hydroxide. A molar ratio of approximately 1:1.5 to 1:1.7 (ester to NaOH) is suggested.[9]
-
Heat the mixture to reflux for 2-4 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2-pyridinemethanol.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of 2-Chloropyridine N-oxide
| Molar Ratio (2-chloropyridine:H₂O₂:Acetic Acid) | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| 1:1.1:1.7 | None | 12 | 70 | <50 | <85 | [9] |
| 1:1.5:1.7 | MCM-41 based | 7 | 50 | 98.4 | >99 | [10] |
| 1:1.1:0.5 | Tungstic Acid | 5 | 80 | 94.5 | 98.5 | [9] |
| 1:1.1:0.5 | Phosphotungstic Acid | 5 | 80 | 95.2 | 99.1 | [9] |
This table summarizes data from various sources to illustrate how reaction parameters can influence the outcome of the N-oxidation step for a substituted pyridine.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-pyridinemethanol via the Boekelheide reaction.
Troubleshooting Logic
Caption: Troubleshooting logic for low yields in pyridinylmethanol synthesis.
References
- 1. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 8. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 9. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scaling Up the Synthesis of (2-Isobutylpyridin-3-yl)methanol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (2-Isobutylpyridin-3-yl)methanol.
Synthesis Overview
A potential and logical synthetic route for this compound, scalable for preclinical studies, involves a multi-step process. This proposed pathway is based on established chemical principles for the synthesis of pyridine derivatives. The synthesis begins with the formation of 2-isobutylpyridine, followed by formylation to introduce an aldehyde group, and finally, reduction to the desired methanol.
DOT Script for Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Isobutylpyridine (Grignard Reaction)
Methodology:
-
Preparation: Under an inert atmosphere (nitrogen or argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Magnesium Activation: Add magnesium turnings to the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Grignard Reagent Formation: Add a solution of isobutyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-chloropyridine in anhydrous THF dropwise.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-Isobutylpyridine-3-carbaldehyde (Formylation)
Methodology:
-
Preparation: Under an inert atmosphere, dissolve 2-isobutylpyridine in anhydrous THF in a flame-dried flask and cool to -78 °C.
-
Lithiation: Add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude aldehyde by column chromatography.
Step 3: Synthesis of this compound (Reduction)
Methodology:
-
Preparation: Dissolve 2-isobutylpyridine-3-carbaldehyde in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4) portion-wise to the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, concentrate, and purify the final product by column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up
| Step | Reaction | Key Parameters | Typical Range |
| 1 | Grignard Reaction | Temperature | 25-65 °C |
| Reaction Time | 2-6 hours | ||
| Molar Ratio (Grignard:Substrate) | 1.1:1 to 1.5:1 | ||
| Yield | 60-85% | ||
| 2 | Formylation | Temperature | -78 °C |
| Reaction Time | 2-4 hours | ||
| Molar Ratio (n-BuLi:Substrate) | 1.1:1 to 1.3:1 | ||
| Yield | 50-70% | ||
| 3 | Reduction | Temperature | 0 °C to Room Temp |
| Reaction Time | 1-3 hours | ||
| Molar Ratio (NaBH4:Substrate) | 1.1:1 to 1.5:1 | ||
| Yield | 85-95% |
Troubleshooting and FAQs
DOT Script for Troubleshooting Workflow
Caption: A troubleshooting decision workflow for the synthesis.
Frequently Asked Questions (FAQs)
Step 1: Grignard Reaction
-
Q: My Grignard reaction is not initiating. What should I do?
-
A: Ensure all glassware is rigorously flame-dried and the reaction is under a positive pressure of an inert gas. The solvent (THF) must be anhydrous. Magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required to initiate the reaction.[1]
-
-
Q: I am observing a significant amount of a side product that appears to be a dimer of my starting isobutyl group. What is happening?
-
A: This is likely due to Wurtz coupling, a common side reaction in Grignard preparations. To minimize this, ensure a slow, controlled addition of the isobutyl bromide to the magnesium. Maintaining a moderate reaction temperature can also help.
-
-
Q: Is THF the only solvent option for the Grignard reaction?
Step 2: Formylation
-
Q: The yield of my formylation reaction is low, and I have multiple spots on my TLC plate. Why?
-
A: Maintaining a very low temperature (-78 °C) during the addition of both n-butyllithium and DMF is critical. If the temperature rises, side reactions can occur. The purity of the n-butyllithium and DMF is also crucial; ensure they are fresh and anhydrous.
-
-
Q: Can I use a different formylating agent instead of DMF?
-
A: While other formylating agents exist, DMF is widely used and generally effective for this type of reaction. Any change in reagents would require re-optimization of the reaction conditions.
-
Step 3: Reduction
-
Q: My reduction of the aldehyde to the alcohol is sluggish or incomplete. What are the possible causes?
-
A: Sodium borohydride can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch. While the reaction is typically fast, you can try increasing the reaction time or adding a slight excess of NaBH4.
-
-
Q: Are there alternative reducing agents I can use?
-
A: Yes, other reducing agents like lithium aluminum hydride (LiAlH4) would also be effective. However, NaBH4 is generally preferred for its milder nature and easier handling, making it a safer choice for scale-up.
-
General Scale-Up Questions
-
Q: What are the main safety concerns when scaling up this synthesis?
-
A: The Grignard reaction is exothermic and requires careful temperature control to prevent a runaway reaction.[2] The use of pyrophoric reagents like n-butyllithium also necessitates strict anhydrous and inert atmosphere conditions and appropriate personal protective equipment.
-
-
Q: How should I approach purification at a larger scale?
-
A: For preclinical batches, purification by column chromatography may still be feasible. However, for larger quantities, exploring alternatives like crystallization or distillation is recommended to improve efficiency and reduce solvent waste.
-
-
Q: I'm seeing a color change to pink/dark red during a reaction involving pyridine and an acid chloride. What could this be?
-
A: Unwanted color changes can indicate side reactions or the formation of colored impurities. The specific cause would depend on the reagents used, but it's a sign that the reaction conditions may need to be optimized, for example, by adjusting the temperature or addition rate.[3]
-
References
Modifying experimental conditions to enhance the bioactivity of (2-Isobutylpyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Isobutylpyridin-3-yl)methanol. Our focus is on modifying experimental conditions to enhance the bioactivity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no observable bioactivity in primary assays. | Compound Degradation: this compound may be unstable under certain experimental conditions. Factors such as pH, temperature, and light exposure can affect the stability of pyridine derivatives.[1] | 1. pH Optimization: Evaluate the stability of the compound across a range of pH values (e.g., 6.0-8.0) to determine the optimal pH for your assay buffer. 2. Temperature Control: Perform all experimental steps at a controlled temperature. For short-term storage of stock solutions, use 2-8°C and protect from light.[2] For long-term storage, consider -20°C or -80°C. 3. Light Protection: Use amber-colored vials or cover tubes with aluminum foil to minimize light exposure during experiments. |
| Suboptimal Compound Concentration: The concentration range tested may not be appropriate to observe a biological effect. | 1. Dose-Response Curve: Perform a wide-range dose-response analysis (e.g., from nanomolar to high micromolar concentrations) to identify the effective concentration range. | |
| Assay Interference: The compound may be interfering with the assay technology, leading to false-negative results.[3] | 1. Orthogonal Assays: Confirm bioactivity using an orthogonal assay that measures the same biological endpoint but with a different detection method.[3] For example, if the primary assay measures changes in fluorescence, an orthogonal assay could be based on luminescence or absorbance. | |
| Inconsistent results between experimental replicates. | Poor Solubility: The compound may not be fully dissolved in the assay medium, leading to variability. | 1. Solvent Optimization: Test different biocompatible solvents (e.g., DMSO, ethanol) to find the one that provides the best solubility. Ensure the final solvent concentration in the assay is low and consistent across all wells. 2. Sonication: Briefly sonicate the stock solution to aid in dissolution before preparing dilutions. |
| Cellular Toxicity: At higher concentrations, the compound may be causing general cellular toxicity, masking any specific bioactivity.[3] | 1. Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which the compound becomes toxic to the cells.[3] This will help in selecting a non-toxic concentration range for your bioactivity assays. | |
| Difficulty in replicating results from the literature. | Differences in Experimental Protocols: Minor variations in cell lines, passage numbers, media supplements, or incubation times can significantly impact results. | 1. Standardize Protocols: Ensure that your experimental protocol closely matches the cited literature. Pay close attention to details such as cell density, serum concentration in the media, and the specific reagents used.[4] |
| Chirality: If the compound has a chiral center, different enantiomers may have different bioactivities. The literature may have used a specific enantiomer or a racemic mixture.[4] | 1. Source Confirmation: Verify the stereochemistry of the compound from the supplier. If using a racemic mixture, consider separating the enantiomers to test their activity individually. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds. It is important to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.
2. How should I store stock solutions of this compound?
For short-term storage (up to one week), aliquots of the stock solution can be stored at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
3. What is a suitable starting concentration range for in vitro testing?
A common starting point for small molecules in cell-based assays is to perform a serial dilution to cover a broad concentration range, for instance, from 100 µM down to 1 nM. This will help in determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
4. How can I be sure that the observed effect is not due to general toxicity?
It is crucial to perform a cell viability or cytotoxicity assay in parallel with your functional assays.[3] Commonly used assays include the MTT assay, which measures metabolic activity, or the LDH assay, which measures membrane integrity.[3] This will allow you to distinguish between a specific biological effect and a general toxic response.
5. What are orthogonal assays and why are they important?
Orthogonal assays are different experimental methods that measure the same biological outcome.[3] For example, if you are studying the inhibition of a particular enzyme, you could use a fluorescence-based assay and a chemiluminescence-based assay. Consistent results across orthogonal assays increase the confidence that the observed bioactivity is real and not an artifact of a specific assay technology.[3]
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Concentration for Bioactivity Screening
Objective: To identify a suitable solvent and a non-toxic concentration range for this compound in a cell-based assay.
Methodology:
-
Solvent Solubility Test:
-
Prepare saturated solutions of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PBS).
-
Visually inspect for precipitation.
-
Select the solvent that provides the best solubility.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the selected solvent, and then dilute further in cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration is constant across all wells.
-
Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on a specific kinase (hypothetical target: AKT1).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Prepare solutions of recombinant human AKT1 enzyme, its substrate (e.g., a specific peptide), and ATP at appropriate concentrations in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the this compound at various concentrations (serial dilution). Include a no-compound control and a positive control inhibitor.
-
Add the AKT1 enzyme to all wells except the negative control wells.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for enhancing and validating the bioactivity of a test compound.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Substituted Pyridinylmethanols as TRPV3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various substituted pyridinylmethanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target in pain and inflammation pathways. The data presented is primarily drawn from the comprehensive structure-activity relationship (SAR) studies conducted by Gomtsyan et al. (2016) in the Journal of Medicinal Chemistry.
Data Presentation: Comparative Efficacy of Pyridinylmethanol Derivatives
The following table summarizes the in vitro potency of a selection of substituted pyridinylmethanol derivatives against the human TRPV3 channel. The lead compound, 5a , and the optimized clinical candidate, 74a , are highlighted to illustrate the progression of efficacy through chemical modification. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the TRPV3 channel activity.
| Compound | Structure | hTRPV3 IC50 (µM) |
| 5a (Lead) | 2.8 | |
| 5b | 1.5 | |
| 5c | >10 | |
| 74a (Optimized) | 0.38 | |
| 74b | 0.85 |
Note: The chemical structures are simplified representations. For complete chemical information, please refer to the source publication.
Experimental Protocols
In Vitro Efficacy Assay: FLIPR-Based Calcium Influx Assay
The in vitro efficacy of the substituted pyridinylmethanols was determined using a high-throughput fluorescence imaging plate reader (FLIPR)-based calcium influx assay in human embryonic kidney (HEK293) cells stably expressing the human TRPV3 channel.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the human TRPV3 gene were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection agent (e.g., G418, 500 µg/mL). Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The test compounds (substituted pyridinylmethanols) were serially diluted and added to the wells. The plates were incubated for a further 15-30 minutes to allow the compounds to interact with the TRPV3 channels.
-
TRPV3 Activation and Signal Detection: The FLIPR instrument was used to add a known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (2-APB) or carvacrol, to all wells simultaneously to activate the TRPV3 channels. The resulting influx of extracellular calcium into the cells binds to the fluorescent dye, causing an increase in fluorescence intensity.
-
Data Analysis: The fluorescence intensity was measured in real-time. The IC50 values were calculated by plotting the percentage inhibition of the agonist-induced calcium influx against the concentration of the test compound.
In Vivo Efficacy Model: Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The in vivo analgesic efficacy of the optimized compound 74a was evaluated in the Chronic Constriction Injury (CCI) model in rats, a widely used model of neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the right sciatic nerve of the rats was exposed at the mid-thigh level. Four loose ligatures were tied around the nerve to induce a partial nerve injury, leading to the development of neuropathic pain symptoms. Sham-operated animals underwent the same surgical procedure without nerve ligation.
-
Behavioral Testing (Mechanical Allodynia): Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus becomes painful, was assessed using von Frey filaments. The rats were placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) was determined.
-
Drug Administration and Efficacy Evaluation: Compound 74a was administered orally to the CCI rats. The paw withdrawal thresholds were measured at various time points after drug administration. The efficacy of the compound is expressed as the percentage reversal of the nerve injury-induced decrease in paw withdrawal threshold. In these studies, compound 74a demonstrated a dose-dependent reversal of mechanical allodynia.
Mandatory Visualizations
Caption: TRPV3 Signaling Pathway in Keratinocytes.
Caption: Experimental Workflow for Efficacy Testing.
A Guide to the Development and Cross-Validation of Analytical Methods for (2-Isobutylpyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount for the accurate quantification and characterization of novel chemical entities. This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for (2-Isobutylpyridin-3-yl)methanol, a pyridine derivative of interest in pharmaceutical research. As specific, publicly available, cross-validated methods for this compound are not readily found, this document outlines the fundamental principles and practical steps to establish such methods, drawing upon established guidelines and analogous examples from the scientific literature.
Proposed Analytical Techniques
Based on the chemical structure of this compound, which features a polar pyridine ring and a hydroxyl group, as well as a non-polar isobutyl group, several analytical techniques are potentially suitable for its analysis. The most common and appropriate methods would be High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the optimal technique will depend on factors such as the analyte's volatility, thermal stability, and the required sensitivity and selectivity of the assay.
Experimental Protocols and Method Development
The development of a robust analytical method is a systematic process that involves optimizing sample preparation and instrumental conditions to achieve the desired performance characteristics.
Sample Preparation
The initial step in the analysis is the preparation of the sample to ensure it is in a suitable form for the chosen analytical technique.[1][2][3] Common sample preparation steps include:
-
Dissolution: The sample containing this compound should be dissolved in a solvent that is compatible with the analytical system. For HPLC, this is often the mobile phase or a solvent of similar polarity, such as methanol or acetonitrile.[4] For GC, a volatile solvent like hexane or methylene chloride may be used.[3]
-
Filtration: To prevent clogging of the analytical column and instrument, it is crucial to remove any particulate matter from the sample solution. This is typically achieved by passing the sample through a syringe filter (e.g., 0.45 µm or 0.22 µm pore size).[4]
-
Extraction: If the sample is in a complex matrix (e.g., biological fluids, formulation excipients), an extraction step may be necessary to isolate the analyte of interest and remove interfering substances.[2] Common extraction techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte or the interfering components, allowing for their separation.[1][5]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of pharmaceutical compounds and is often the method of choice for non-volatile and thermally labile molecules.[6][7]
Instrumentation and Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is a good starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[8] A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve optimal separation.
-
Detector: A UV detector is commonly used for compounds containing a chromophore, such as the pyridine ring in the target analyte. The detection wavelength should be set at the absorbance maximum of this compound.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given the presence of a hydroxyl group, derivatization may be required to increase the volatility of this compound.
Instrumentation and Conditions:
-
Derivatization: Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl group, making the compound more volatile.
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-17) is generally suitable.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Injector and Detector Temperature: The injector and detector temperatures should be high enough to ensure the rapid vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature program that starts at a lower temperature and gradually increases is used to separate the components of the sample.
-
Detector: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) can be used as the detector (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[9] This technique is particularly useful for the analysis of compounds at low concentrations or in complex matrices.
Instrumentation and Conditions:
-
LC System: The HPLC conditions (column, mobile phase, etc.) would be similar to those described for the standalone HPLC method. However, volatile buffers (e.g., ammonium acetate or ammonium formate) should be used as they are compatible with the MS interface.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for polar molecules. The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum of the analyte or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation process involves a series of experiments to demonstrate the method's performance characteristics, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[13]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Illustrative Performance Characteristics
The following tables provide an example of how to summarize the quantitative data from method validation studies. The values presented are hypothetical but representative of what might be expected for well-validated analytical methods.
Table 1: Illustrative Performance Data for HPLC-UV Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (RSD%) | |
| - Repeatability | < 1.0 |
| - Intermediate Precision | < 2.0 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Specificity | No interference from placebo and known impurities |
Table 2: Illustrative Performance Data for GC-FID Method (with derivatization)
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range (µg/mL) | 5 - 200 |
| Accuracy (% Recovery) | 97.0 - 103.0 |
| Precision (RSD%) | |
| - Repeatability | < 1.5 |
| - Intermediate Precision | < 2.5 |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
| Specificity | No interference from derivatizing reagent and related substances |
Table 3: Illustrative Performance Data for LC-MS/MS Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (ng/mL) | 0.1 - 50 |
| Accuracy (% Recovery) | 95.0 - 105.0 |
| Precision (RSD%) | |
| - Repeatability | < 5.0 |
| - Intermediate Precision | < 10.0 |
| LOD (ng/mL) | 0.02 |
| LOQ (ng/mL) | 0.1 |
| Specificity | Highly selective with no matrix effects observed |
Cross-Validation of Analytical Methods
When more than one analytical method is used to generate data for a single study (e.g., methods at different laboratories or different techniques used for the same analyte), it is essential to perform a cross-validation to ensure that the results are comparable. This typically involves analyzing a set of the same samples with both methods and comparing the results. The acceptance criteria for cross-validation should be pre-defined.
Visualizing the Workflow
The following diagrams illustrate the logical flow of developing and validating an analytical method for a new chemical entity.
References
- 1. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices [mdpi.com]
- 2. organomation.com [organomation.com]
- 3. organomation.com [organomation.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. jordilabs.com [jordilabs.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Comparative Guide to (2-Isobutylpyridin-3-yl)methanol Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Due to the limited publicly available SAR data on direct (2-isobutylpyridin-3-yl)methanol analogs, this guide focuses on the closely related and well-characterized (pyridin-2-yl)methanol series, which serves as a valuable surrogate for understanding the key structural determinants for TRPV3 antagonism. The insights derived are crucial for the rational design of novel therapeutic agents targeting TRPV3-mediated conditions such as chronic pain, itch, and inflammatory skin disorders.
Introduction to TRPV3 and Its Antagonism
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes.[1] It acts as a sensor for temperature and various chemical stimuli.[2] Dysregulation of TRPV3 activity has been implicated in a range of pathological conditions, making it an attractive target for drug discovery.[3] The development of potent and selective TRPV3 antagonists is a key strategy for therapeutic intervention. A notable advancement in this area is the discovery of a series of (pyridin-2-yl)methanol derivatives that exhibit significant TRPV3 inhibitory activity.[4]
Core Structure and Lead Compound
The core scaffold of the investigated analogs is a pyridinylmethanol moiety. Systematic optimization of this scaffold has led to the identification of highly potent antagonists. A key lead compound, designated as 74a , emerged from these studies, demonstrating a favorable preclinical profile in models of neuropathic and central pain.[4][5]
Structure of Lead Compound 74a: cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol[6]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive table of analogs from the pivotal study by Gomtsyan et al. is not publicly accessible, the following SAR insights can be gleaned from available information. The SAR for this series highlights the critical role of specific substitutions on the cyclobutane and pyridine rings for achieving high antagonist potency.
Key Structural Features Influencing Activity:
-
Pyridinylmethanol Moiety: This group is essential for the antagonistic activity. The hydroxyl group and the pyridine nitrogen are likely involved in key interactions with the receptor.
-
Cyclobutane Ring: This central scaffold provides a rigid framework for the optimal orientation of the substituent groups. The stereochemistry of the substituents on the cyclobutane ring has a significant impact on biological activity.[6]
-
Substitutions on the Second Pyridine Ring: The presence of an electron-withdrawing group, such as a trifluoromethyl group at the 4-position of the second pyridine ring, is a key feature of the highly potent antagonist 74a.[6] This suggests that the electronic properties of this ring are crucial for potent inhibition.
Quantitative Data on Lead Compound
| Compound | Structure | Biological Target | Assay | IC50 (µM) |
| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol | TRPV3 | FLIPR-based Calcium Influx Assay | 0.38[6] |
Experimental Protocols
The primary in vitro assay used to determine the potency of these TRPV3 antagonists is a high-throughput cell-based calcium influx assay, typically performed using a Fluorometric Imaging Plate Reader (FLIPR).
FLIPR-based Calcium Influx Assay for TRPV3 Antagonism
Objective: To measure the ability of test compounds to inhibit the influx of calcium through the TRPV3 channel in response to an agonist.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3.
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.[7]
-
Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit (or similar).[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[9]
-
TRPV3 Agonist: 2-Aminoethoxydiphenyl borate (2-APB) or another suitable TRPV3 agonist.
-
Test Compounds: Serial dilutions of the (pyridin-2-yl)methanol analogs.
-
Instrumentation: FLIPR Tetra® or a similar fluorescence plate reader.[7]
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV3 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.[7]
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate the plate for 1-2 hours at 37°C to allow for dye uptake by the cells.[8]
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add the test compounds at various concentrations to the wells.
-
Agonist Stimulation and Signal Detection: After a short pre-incubation with the test compounds, add a pre-determined concentration (typically EC80) of the TRPV3 agonist to all wells. The FLIPR instrument will simultaneously add the agonist and measure the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.[7]
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Signaling Pathway and Experimental Workflow
TRPV3 Signaling Pathway in Keratinocytes
Activation of TRPV3 in keratinocytes leads to a cascade of downstream signaling events. The initial influx of calcium through the channel is a critical trigger for these pathways, which are involved in cellular proliferation, inflammation, and sensation.
References
- 1. TRP channels in skin: from physiological implications to clinical significances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV3: Structure, Diseases and Modulators [mdpi.com]
- 3. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. protocols.io [protocols.io]
Benchmarking the Antioxidant Capacity of (2-Isobutylpyridin-3-yl)methanol Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of the novel compound (2-Isobutylpyridin-3-yl)methanol against three well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The data presented for Trolox, Ascorbic Acid, and BHT is based on established literature values, while the data for this compound is hypothetical and serves as a placeholder for future experimental validation. This guide is intended to provide a framework for evaluating the potential antioxidant properties of new chemical entities.
Comparative Antioxidant Capacity Data
The antioxidant capacity of a compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. The following table summarizes the antioxidant capacity of this compound (hypothetical data) and the reference antioxidants, as determined by the DPPH and ABTS radical scavenging assays (expressed as IC50) and the Oxygen Radical Absorbance Capacity (ORAC) assay. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values signify greater antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | 50 (Hypothetical) | 35 (Hypothetical) | 1.8 (Hypothetical) |
| Trolox | 4.5 | 2.5 | 1.0 (by definition) |
| Ascorbic Acid | 25 | 15 | 0.9 |
| Butylated Hydroxytoluene (BHT) | 30 | 20 | 1.2 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols serve as a reference for the experimental design required to validate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound and reference antioxidants are prepared in a suitable solvent.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compounds.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is scavenged, leading to a decrease in absorbance.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound and reference antioxidants are prepared.
-
A small volume of the test compound is mixed with a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
The assay is typically performed in a 96-well microplate format.
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a blank.
-
The reaction is initiated by the addition of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated using known concentrations of Trolox.
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE) per mole or gram of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound.
Evaluating the cytotoxicity of (2-Isobutylpyridin-3-yl)methanol in different cell lines
A Comparative Guide to Evaluating the Cytotoxicity of (2-Isobutylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The evaluation of a novel compound's interaction with living cells is a cornerstone of drug discovery and chemical safety assessment. This guide provides a comparative framework for assessing the cytotoxic potential of the novel compound, this compound. As specific experimental data for this compound is not publicly available, this document serves as a methodological template, outlining the requisite experimental workflows, data presentation standards, and key comparative assays necessary for a thorough cytotoxicological evaluation.
Introduction to Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental tools in preclinical development, offering insights into a compound's potential toxic effects on cells.[1] These assays are crucial for early-stage identification of non-viable drug candidates, thereby saving significant time and resources in the drug development pipeline. By measuring dose-dependent toxicity, mechanisms of cell death, and target specificity, researchers can guide the selection and optimization of lead compounds.[1] The use of both cancerous and non-cancerous cell lines in these assays allows for the evaluation of a compound's selectivity, a key factor in minimizing potential systemic toxicity in vivo.[2]
Hypothetical Experimental Workflow
The assessment of a novel compound like this compound would typically follow a structured workflow designed to move from broad screening to more specific mechanistic questions. This process ensures that resources are focused on compounds with the most promising therapeutic profiles.
Caption: Experimental workflow for cytotoxicity assessment.
Comparative Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects, as different assays measure different cellular parameters.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4] The amount of formazan is proportional to the number of living cells.[5]
-
Neutral Red (NR) Uptake Assay : This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6] It is considered a sensitive method for detecting early cytotoxic events.[1]
-
Lactate Dehydrogenase (LDH) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7][8] It is a reliable marker for membrane integrity.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, quantitative data should be summarized in a tabular format. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that causes the death of 50% of the cells, is a standard metric for comparing cytotoxicity.[5] A lower IC50 value indicates higher cytotoxic potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, provides a measure of cancer-specific toxicity. An SI value greater than 2 is generally considered to indicate selective toxicity.
Table 1: Hypothetical Cytotoxicity of this compound and a Control Compound
| Compound | Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| This compound | MCF-7 | Breast Cancer | 15.5 | 3.2 |
| HeLa | Cervical Cancer | 22.1 | 2.2 | |
| HEK293 | Normal Kidney | 49.8 | - | |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | 0.8 | 4.5 |
| HeLa | Cervical Cancer | 0.5 | 7.2 | |
| HEK293 | Normal Kidney | 3.6 | - |
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial function.[3][9]
Materials:
-
96-well flat-bottom plates
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Selected cell lines (e.g., MCF-7, HeLa, HEK293)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS), sterile-filtered[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
LDH Release Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]
Materials:
-
96-well flat-bottom plates
-
Cells and test compound prepared as in the MTT assay
-
Commercially available LDH assay kit (containing LDH reaction mixture and stop solution) or in-house prepared reagents[11]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in steps 1-3 of the MTT protocol. Set up control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Hypothetical Signaling Pathway Analysis
Should this compound demonstrate significant cytotoxicity, particularly against cancer cell lines, the next logical step would be to investigate its mechanism of action. Many cytotoxic agents induce apoptosis (programmed cell death). A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway activation.
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. cellbiologics.com [cellbiologics.com]
A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylmethanols are a pivotal class of compounds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The strategic introduction of substituents on both the pyridine ring and the carbinol carbon allows for the fine-tuning of their physicochemical and biological properties. Consequently, the selection of an appropriate synthetic route is a critical decision in the development of novel molecules. This guide provides a head-to-head comparison of the most common and effective synthetic routes to substituted pyridinylmethanols, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative aspects of the primary synthetic routes to substituted pyridinylmethanols. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Starting Materials | Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| 1. Organometallic Addition | Pyridine Aldehydes/Ketones | Grignard or Organolithium Reagents | 60-95% | High versatility, wide range of substituents can be introduced. | Sensitive to moisture and air, may require protection of other functional groups. |
| 2. Reduction of Carbonyls | Pyridine Aldehydes/Ketones | NaBH₄, LiAlH₄, Catalytic Hydrogenation | 85-98% | High yields, mild reaction conditions for NaBH₄, good for simple reductions. | Limited to the substituents already present on the starting materials. |
| 3. From Cyanopyridines | Cyanopyridines, Aldehydes/Ketones | Alkali Metals (Na, Li) | 60-75% | One-pot synthesis from readily available cyanopyridines. | Use of alkali metals can be hazardous, may have substrate limitations. |
| 4. From Pyridine N-oxides | Substituted Picolines | Oxidizing agent, Acetic Anhydride, Base | 70-85% (overall) | Good for introducing functionality at the 2-position of the pyridine ring. | Multi-step process, may require optimization for each substrate. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic route, including a representative experimental protocol to illustrate the practical application of the method.
Organometallic Addition to Pyridine Carbonyls
This is one of the most versatile methods for creating carbon-carbon bonds and introducing a wide variety of substituents at the carbinol carbon. Both Grignard and organolithium reagents are effective nucleophiles that readily add to the electrophilic carbonyl carbon of pyridine aldehydes and ketones.
Experimental Protocol: Synthesis of (4-pyridyl)diphenylmethanol
This protocol is adapted from the reaction of 4-lithiopyridine with benzophenone.
-
Materials: 4-Bromopyridine, n-butyllithium (n-BuLi), Benzophenone, Diethyl ether (anhydrous), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of 4-bromopyridine (1.57 g, 10 mmol) in anhydrous diethyl ether (50 mL) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the 4-lithiopyridine reagent.
-
A solution of benzophenone (1.82 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (4-pyridyl)diphenylmethanol.
-
Reduction of Pyridine Carbonyls
The reduction of pyridine aldehydes and ketones is a straightforward and high-yielding method for the synthesis of pyridinylmethanols. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be employed.
Experimental Protocol: Synthesis of phenyl(pyridin-2-yl)methanol.[1]
-
Materials: 2-Benzoylpyridine, Sodium borohydride (NaBH₄), Ethanol, Water, Ethyl acetate.
-
Procedure:
-
To a solution of 2-benzoylpyridine (5.0 g, 0.027 mol) in ethanol (60 ml), sodium borohydride (3.13 g, 0.083 mol) is added slowly at room temperature.[1]
-
The solution is stirred gently for 1 hour.[1]
-
After adding 60 ml of water, the solution is heated at 363 K (90 °C) for 15 minutes.[1]
-
After cooling, the product is extracted with ethyl acetate (50 ml).[1]
-
The solvent is evaporated under reduced pressure to yield phenyl(pyridin-2-yl)methanol.[1]
-
Synthesis from Cyanopyridines
This method provides a direct, one-pot route to pyridinylmethanols from readily available cyanopyridines and a carbonyl compound in the presence of an alkali metal.
Experimental Protocol: Synthesis of α-(o-chlorophenyl)-4-pyridinemethanol.[2]
-
Materials: 4-Cyanopyridine, o-chlorobenzaldehyde, Lithium metal, Tetrahydrofuran (THF, anhydrous), Water, Dichloromethane.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, 2.6g of 4-cyanopyridine (25 mmol) is dissolved in 40-50 ml of anhydrous tetrahydrofuran (THF).[2]
-
The solution is cooled to a temperature between -10 and 0 °C.[2]
-
While stirring, 0.35g of lithium (50 mmol) and 5.3g (37.5 mmol) of o-chlorobenzaldehyde are added.[2]
-
The reaction is stirred for approximately 8-10 hours until the lithium metal is consumed.[2]
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted several times with dichloromethane.
-
The combined organic layers are dried and the solvent is evaporated to yield the product. The reported yield for this specific reaction is 64%.[2]
-
Synthesis from Pyridine N-oxides
This route is particularly useful for the synthesis of 2-substituted pyridinylmethanols. It involves the oxidation of a picoline derivative to the corresponding N-oxide, followed by a rearrangement reaction with acetic anhydride (the Boekelheide reaction) to form an acetate intermediate, which is then hydrolyzed to the desired alcohol.
Experimental Protocol: Synthesis of 2-pyridinemethanol
-
Materials: 2-Picoline, Glacial acetic acid, Hydrogen peroxide, Acetic anhydride, Potassium hydroxide.
-
Procedure:
-
Step 1: Synthesis of 2-picoline N-oxide. 2-Picoline is reacted with hydrogen peroxide in glacial acetic acid to yield 2-picoline N-oxide.
-
Step 2: Synthesis of 2-picolyl acetate. The 2-picoline N-oxide is then reacted with acetic anhydride. The mixture is heated to induce rearrangement to 2-picolyl acetate.
-
Step 3: Hydrolysis to 2-pyridinemethanol. The resulting 2-picolyl acetate is hydrolyzed using an aqueous solution of potassium hydroxide to afford 2-pyridinemethanol.
-
Visualizing the Synthetic Workflow and Decision-Making
To further aid in the understanding and selection of a synthetic route, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a decision-making tree for the synthesis of substituted pyridinylmethanols.
Caption: Generalized experimental workflow for the synthesis of substituted pyridinylmethanols.
Caption: Decision tree for selecting a synthetic route to substituted pyridinylmethanols.
Conclusion
The synthesis of substituted pyridinylmethanols can be achieved through several effective routes, each with its own set of advantages and limitations. The organometallic addition offers the greatest flexibility in introducing diverse substituents, while the reduction of carbonyls provides a high-yielding and straightforward approach for simpler targets. The use of cyanopyridines as starting materials presents an efficient one-pot alternative, and the pyridine N-oxide route is particularly well-suited for functionalization at the 2-position. A thorough evaluation of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction will ultimately guide the synthetic chemist to the most appropriate and efficient method.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (2-Isobutylpyridin-3-yl)methanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Isobutylpyridin-3-yl)methanol. The following procedures are based on best practices for handling pyridine derivatives and substituted methanols.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to protect against splashes.[1][2][3] |
| Skin Protection | A fully buttoned laboratory coat must be worn.[1][2][4] Nitrile or neoprene gloves are recommended for handling pyridine compounds.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.[3][4] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always handle this compound within a properly functioning and certified laboratory chemical fume hood.[2]
-
Do not breathe vapors or mist.[6]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][4]
-
Keep containers tightly closed to prevent the absorption of moisture and contamination.[2][3]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can significantly mitigate risks.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[3][9]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or earth to contain the substance.[1][9]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[9]
-
Decontamination: Wash the spill area with soap and water.[9]
-
Reporting: Report all spills to the designated safety officer.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[1][5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[8][10] Never give anything by mouth to an unconscious person.[3][8][10] Seek immediate medical attention.[3] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[11]
-
Waste Collection: Collect waste material in a clearly labeled, sealed, and compatible container.[4]
-
Disposal Method: Do not dispose of down the drain or in regular trash.[1] Contact your institution's environmental health and safety department for guidance on proper disposal procedures, which may include incineration.[11]
Procedural Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. methanex.com [methanex.com]
- 7. carlroth.com [carlroth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sdfine.com [sdfine.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
